Product packaging for Ripretinib(Cat. No.:CAS No. 1442472-39-0)

Ripretinib

Cat. No.: B610491
CAS No.: 1442472-39-0
M. Wt: 510.4 g/mol
InChI Key: CEFJVGZHQAGLHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ripretinib is a novel, broad-spectrum kinase inhibitor engineered to target KIT and PDGFRA mutations. Its primary research value lies in its unique dual mechanism of action. Unlike many kinase inhibitors, this compound functions as a switch-control inhibitor, binding to both the activation switch and the switch pocket of the kinase. This action locks the kinase in an inactive state, potently inhibiting downstream signaling across a wide spectrum of primary and secondary resistance mutations. This makes it a critical tool for studying drug resistance mechanisms in diseases like gastrointestinal stromal tumor (GIST). In preclinical studies, this compound has demonstrated activity against various KIT and PDGFRA mutants, including wild-type, which is valuable for investigating oncogenic signaling pathways. From a research perspective, its pharmacokinetic profile is characterized by an average half-life of 14.8 hours and steady-state concentrations reached in about 14 days. It is metabolized primarily by the CYP3A enzyme family. Researchers should note that adverse effects observed in clinical settings include alopecia, fatigue, nausea, myalgia, and palmar-plantar erythrodysesthesia. Important safety findings from clinical trials and pharmacovigilance data also indicate risks of new primary cutaneous malignancies (e.g., cutaneous squamous cell carcinoma), hypertension, and cardiac dysfunction. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H21BrFN5O2 B610491 Ripretinib CAS No. 1442472-39-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-bromo-5-[1-ethyl-7-(methylamino)-2-oxo-1,6-naphthyridin-3-yl]-2-fluorophenyl]-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21BrFN5O2/c1-3-31-21-12-22(27-2)28-13-14(21)9-17(23(31)32)16-10-20(19(26)11-18(16)25)30-24(33)29-15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H,27,28)(H2,29,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFJVGZHQAGLHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC(=NC=C2C=C(C1=O)C3=CC(=C(C=C3Br)F)NC(=O)NC4=CC=CC=C4)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21BrFN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201027956
Record name Ripretinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201027956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

568.6±50.0
Record name Ripretinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14840
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1442472-39-0
Record name Ripretinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1442472390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ripretinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14840
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ripretinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201027956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-bromo-5-(1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-2-fluorophenyl)-3-phenylurea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RIPRETINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XW757O13D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Synthesis of Ripretinib: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Ripretinib (formerly DCC-2618) is a novel, orally administered, switch-control tyrosine kinase inhibitor (TKI) that offers a significant therapeutic advance in the treatment of advanced gastrointestinal stromal tumors (GIST).[1] Engineered to broadly target the full spectrum of known mutations in KIT and platelet-derived growth factor receptor alpha (PDGFRA) kinases, this compound's unique dual mechanism of action overcomes the challenge of heterogeneous drug resistance that limits the efficacy of earlier-generation TKIs.[2][3] By binding to both the switch pocket and the activation loop, it effectively locks the kinase in a stable, inactive conformation.[4][5][6] This technical guide provides an in-depth overview of the discovery rationale, mechanism of action, synthesis pathway, and key experimental data for this compound, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Rationale: Addressing Unmet Needs in GIST

The majority of gastrointestinal stromal tumors are driven by activating mutations in the KIT or PDGFRA receptor tyrosine kinases.[7] While first-line treatment with imatinib, followed by second- and third-line agents like sunitinib and regorafenib, has improved outcomes, most patients eventually experience disease progression due to the emergence of secondary resistance mutations.[8][9] These mutations often occur in the ATP-binding pocket or the activation loop of the kinase, rendering earlier inhibitors less effective.[8]

The discovery of this compound was driven by the need for a broad-spectrum inhibitor that could effectively target both primary, activating mutations (e.g., in KIT exons 9 and 11) and the diverse array of secondary resistance mutations (e.g., in KIT exons 13, 14, 17, and 18).[2][10] The development program focused on a "switch-control" inhibitor, a type II TKI designed to stabilize the inactive conformation of the kinase.[4][11] This approach contrasts with inhibitors that merely compete with ATP in the active state, making this compound effective against activation loop mutations previously thought to be targetable only by type I inhibitors.[12][13]

Mechanism of Action: Dual Inhibition of the Kinase Switch

This compound exerts its therapeutic effect through a novel dual mechanism of action that stabilizes the inactive state of KIT and PDGFRA kinases.[9] These kinases are regulated by two key structural elements: the switch pocket in the juxtamembrane domain and the activation loop.[4][8]

  • Switch Pocket Binding: this compound binds precisely to the switch pocket, sterically blocking the activation loop from moving into the active conformation.[4]

  • Activation Loop Stabilization: Simultaneously, it binds directly to and stabilizes the activation loop itself in its inactive state.[4]

This dual engagement effectively locks the kinase in a durable "off" state, preventing downstream signaling through pathways such as MAPK/ERK and PI3K/AKT, thereby inhibiting cell proliferation and inducing apoptosis in tumor cells.[4][14][15]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm KIT KIT / PDGFRA Receptor Tyrosine Kinase RAS RAS KIT->RAS Activation PI3K PI3K KIT->PI3K This compound This compound This compound->KIT Inhibition (Binds Switch Pocket & Activation Loop) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: this compound inhibits KIT/PDGFRA signaling pathways.

Chemical Synthesis Pathway

The synthesis of this compound is accomplished through a multi-step process culminating in a modified Friedlander synthesis.[4] The core strategy involves the preparation of two key building blocks: a functionalized 4-aminopyridine and an α-aryl ester, which are then coupled to form the central naphthyridone ring system.

Step 1: Preparation of the 4-Aminopyridine Intermediate. The synthesis begins with a diethyl ester, which undergoes reaction with triethyl orthoformate and acetic anhydride, followed by treatment with aqueous ammonia to yield a pyridine derivative. Chlorination with phosphorus oxychloride, selective substitution with ethylamine, and subsequent oxidation state adjustments produce the key 4-aminopyridine intermediate.[4]

Step 2: Final Assembly. A separate α-aryl ester building block is prepared from a corresponding acid via a nitration, esterification, and reduction sequence. This ester is then coupled with the 4-aminopyridine intermediate using potassium fluoride on alumina in dimethylacetamide (DMA). This Knoevenagel-type cyclization, a modified Friedlander synthesis, forms the naphthyridone core. The synthesis is completed by installing the methylamine side chain and finally forming the urea linkage with phenyl isocyanate to yield this compound.[4]

cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis A Diethyl Ester (297) B Triethyl orthoformate, Acetic anhydride Pyridine (298) Pyridine (298) A->Pyridine (298) [B, C] C aq. NH3 D POCl3 E Ethylamine F LAH, MnO2 G 4-Aminopyridine Intermediate (300) K KF/Alumina, DMA (Friedlander Synthesis) L Naphthyridone Core (303) G->L [K] H Substituted Benzoic Acid (301) I 1. Nitration 2. Esterification 3. Reduction J α-Aryl Ester (302) H->J [I] J->L [K] M 1. Methylamine installation 2. Phenyl isocyanate N This compound L->N [M] Dichloride (299) Dichloride (299) Pyridine (298)->Dichloride (299) [D] Substituted Pyridine Substituted Pyridine Dichloride (299)->Substituted Pyridine [E] Substituted Pyridine->G [F]

Caption: Simplified synthetic pathway for this compound.

Preclinical and Clinical Efficacy

This compound has demonstrated potent and broad activity in both preclinical models and clinical trials, validating its mechanism of action against a wide range of KIT and PDGFRA mutations.

Preclinical Activity

In vitro biochemical and cell-based assays confirmed this compound's potent inhibition of wild-type and mutant kinases.[7][16]

TargetAssay TypePotency (IC50 / GI50)Reference
Wild-Type KITBiochemical4 nM (IC50)[16]
KIT V654A (Exon 13)Biochemical8 nM (IC50)[16]
KIT T670I (Exon 14)Biochemical18 nM (IC50)[16]
KIT D816H (Exon 17)Biochemical5 nM (IC50)[16]
KIT D816V (Exon 17)Biochemical14 nM (IC50)[16]
Ba/F3 cells (KIT Exon 11 del+A829P)Cell Proliferation (MTS)0.003 µM (GI50)[16]
Ba/F3 cells (KIT Exon 11 del+N822K)Cell Proliferation (MTS)0.004 µM (GI50)[16]

Anti-tumor activity was also demonstrated in mouse xenograft models using cancer cell lines with KIT exon 11 deletions or PDGFRA amplification.[12]

Clinical Trial Performance

The efficacy and safety of this compound were definitively established in the pivotal Phase III INVICTUS trial for patients with advanced GIST who had received at least three prior kinase inhibitors.[7][17]

TrialPatient PopulationTreatment ArmMedian Progression-Free Survival (PFS)Median Overall Survival (OS)Objective Response Rate (ORR)Reference(s)
INVICTUS 4th-line+ advanced GIST (n=129)This compound6.3 months15.1 months9.4%[7][18]
Placebo1.0 month6.6 months0%[7][18]
INTRIGUE 2nd-line advanced GIST (imatinib-resistant) (n=453)This compound8.0 monthsNot Reached (at time of analysis)21.7%[19][20]
Sunitinib8.3 monthsNot Reached (at time of analysis)17.6%[19][20]

In the INVICTUS study, this compound showed a statistically significant and clinically meaningful improvement in progression-free survival (PFS) compared to placebo, leading to its FDA approval in this setting.[5][12] The INTRIGUE trial compared this compound to sunitinib in the second-line setting. While it did not meet the primary endpoint of superiority in PFS for the all-patient population, this compound showed a more favorable safety profile and demonstrated superior efficacy in a subset of patients with KIT exon 11 and 17/18 mutations.[19]

Key Experimental Protocols

The following sections describe representative methodologies for key experiments used to characterize the activity of this compound. These are generalized protocols based on standard practices in the field.

Biochemical Kinase Inhibition Assay (TR-FRET)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of a target kinase. A time-resolved fluorescence resonance energy transfer (TR-FRET) format, such as LanthaScreen®, is commonly used.

  • Objective: To determine the IC50 value of this compound against specific KIT or PDGFRA kinase mutants.

  • Methodology:

    • Reagents: Recombinant kinase, biotinylated substrate peptide, ATP, LanthaScreen® Eu-labeled anti-phospho-substrate antibody, and ULight™-streptavidin. All are prepared in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Procedure: a. Serially dilute this compound in DMSO, then further dilute in kinase buffer. b. In a 384-well plate, add the kinase and substrate peptide to wells containing the diluted this compound or DMSO control. c. Initiate the kinase reaction by adding ATP (at a concentration near the Km for the specific kinase). d. Incubate for 60 minutes at room temperature. e. Stop the reaction by adding EDTA. f. Add the detection solution containing the Eu-labeled antibody and ULight™-streptavidin. g. Incubate for 60 minutes at room temperature to allow antibody binding.

    • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at 665 nm and 615 nm following excitation at 340 nm. The TR-FRET ratio (665/615) is calculated.

    • Analysis: The TR-FRET ratio is converted to percent inhibition relative to DMSO controls. IC50 curves are generated by plotting percent inhibition against the logarithm of this compound concentration and fitting the data to a four-parameter logistic model.

Cell Proliferation Assay (MTS/CellTiter-Glo®)

This assay assesses the effect of this compound on the growth and viability of GIST cells harboring specific kinase mutations.

  • Objective: To determine the GI50 (concentration for 50% growth inhibition) of this compound in relevant cancer cell lines (e.g., GIST-T1 or engineered Ba/F3 cells).

  • Methodology:

    • Cell Culture: Culture GIST cells in appropriate media (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a 5% CO2 incubator.

    • Procedure: a. Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound (typically from 1 nM to 10 µM) or DMSO vehicle control. c. Incubate for 72 hours. d. Add MTS reagent (or CellTiter-Glo® reagent for luminescence) to each well and incubate for 1-4 hours (or 10 minutes for luminescence).

    • Data Acquisition: Measure the absorbance at 490 nm (for MTS) or luminescence on a plate reader.

    • Analysis: Normalize the signal to the DMSO control wells to determine the percent viability. Plot percent viability against the logarithm of this compound concentration to calculate the GI50 value using a non-linear regression model.

In Vivo Tumor Xenograft Model

This experiment evaluates the anti-tumor efficacy of this compound in a living organism.

  • Objective: To assess the ability of orally administered this compound to inhibit tumor growth in a mouse model.

  • Methodology:

    • Animal Model: Use immunodeficient mice (e.g., 6-8 week old female athymic nude mice).

    • Procedure: a. Subcutaneously implant GIST cells (e.g., 5 x 10^6 GIST-T1 cells in Matrigel) into the flank of each mouse. b. Monitor tumor growth using caliper measurements (Volume = (length x width^2)/2). c. When tumors reach a mean volume of 150-200 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound at 10, 30, 100 mg/kg). d. Administer the drug or vehicle orally, once daily, for a period of 21-28 days. e. Measure tumor volumes and body weights 2-3 times per week.

    • Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or at the end of the treatment period. Tumors are excised and may be used for pharmacodynamic analysis (e.g., Western blot for p-KIT).

    • Analysis: Compare the mean tumor volume between the treated and vehicle groups over time. Calculate the Tumor Growth Inhibition (TGI) percentage. Statistical significance is determined using appropriate tests (e.g., ANOVA).

Conclusion

This compound represents a triumph of rational drug design, specifically engineered to overcome the complex mutational landscape of resistant GIST. Its unique dual-inhibition mechanism provides broad and potent activity against the full spectrum of known KIT and PDGFRA mutations, offering a vital new therapeutic option for patients with advanced, heavily pretreated disease. The data summarized herein underscore its robust preclinical profile and clinically validated efficacy. This technical guide provides a foundational understanding of this compound's discovery, synthesis, and mechanism, serving as a valuable resource for professionals dedicated to advancing oncology drug development.

References

Ripretinib: A Comprehensive Technical Guide to its Target Profile and Kinase Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ripretinib (QINLOCK®) is a novel, orally administered tyrosine kinase inhibitor (TKI) that potently targets KIT and platelet-derived growth factor receptor alpha (PDGFRA) kinases.[1][2] Its unique "switch-control" mechanism of action allows it to broadly inhibit a wide range of activating and resistance mutations in these kinases, which are the primary drivers of gastrointestinal stromal tumors (GIST). This technical guide provides an in-depth overview of this compound's target profile, kinase selectivity, and the experimental methodologies used to characterize its activity.

Introduction: The Challenge of Resistance in GIST

Gastrointestinal stromal tumors are the most common mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT or PDGFRA receptor tyrosine kinases. While first- and second-line TKIs like imatinib and sunitinib have significantly improved patient outcomes, the development of secondary resistance mutations remains a major clinical challenge, leading to disease progression.[3] These secondary mutations often occur in the ATP-binding pocket or the activation loop of the kinase domain, rendering previous inhibitors ineffective. This compound was specifically designed to overcome this challenge by targeting the conformational control of the kinase, thereby inhibiting a broad spectrum of mutations.[4][5]

Mechanism of Action: The "Switch-Control" Inhibition

This compound employs a distinct dual mechanism of action that sets it apart from other TKIs. It acts as a "switch-control" inhibitor, binding to both the switch pocket and the activation loop of KIT and PDGFRA.[6][7] This dual binding locks the kinase in an inactive conformation, preventing the conformational changes required for activation and subsequent downstream signaling.[7] This mechanism allows this compound to be effective against not only the primary activating mutations but also a wide array of secondary resistance mutations that emerge during therapy.

cluster_0 Inactive Kinase Conformation cluster_1 Active Kinase Conformation Switch Pocket Switch Pocket Activation Loop (Out) Activation Loop (Out) Activation Loop (In) Activation Loop (In) ATP ATP Activation Loop (In)->ATP Binds This compound This compound Inactive Kinase Conformation Inactive Kinase Conformation This compound->Inactive Kinase Conformation Binds to Switch Pocket & Activation Loop Active Kinase Conformation Active Kinase Conformation This compound->Active Kinase Conformation Inhibits Inactive Kinase Conformation->Active Kinase Conformation Activation Downstream Signaling MAPK Pathway PI3K/AKT Pathway Active Kinase Conformation->Downstream Signaling Phosphorylation

Figure 1: this compound's "Switch-Control" Mechanism of Action.

Target Profile and Kinase Selectivity

This compound is a potent inhibitor of both wild-type and mutant forms of KIT and PDGFRA. Its broad activity extends to various mutations that confer resistance to other TKIs. The following tables summarize the in vitro inhibitory activity of this compound against its primary targets and a broader panel of kinases.

Inhibitory Activity against Primary Targets (KIT & PDGFRA)
KinaseMutantIC50 (nM)
KIT Wild-type3
V654A11
T670I9.2
D816H18
D816V25
PDGFRA Wild-type3.6
D842V36

Data compiled from publicly available sources.

Kinase Selectivity Profile

This compound exhibits a high degree of selectivity for KIT and PDGFRA. However, it also demonstrates activity against a limited number of other kinases at clinically relevant concentrations.

KinaseIC50 (nM)
DDR2 <10
VEGFR2 <10
PDGFRB <10
TIE2 <10
BRAF <100
CSF1R <100
EPHB2 <100
LCK <100
RAF1 <100
TAOK2 <100
TRKA <100
ZAK <100

Data compiled from publicly available sources.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the target profile and kinase selectivity of this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of kinases.

Materials:

  • Recombinant kinases

  • Kinase-specific peptide substrates

  • This compound (serially diluted)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, its specific substrate, and the appropriate kinase buffer in each well of a 384-well plate.

    • Add serial dilutions of this compound or vehicle control (DMSO) to the wells.

    • Initiate the kinase reaction by adding a solution of ATP.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Incubate for 30-60 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

A Prepare Kinase Reaction Mix (Kinase, Substrate, Buffer) B Add this compound Dilutions A->B C Initiate Reaction with ATP B->C D Incubate (e.g., 60 min) C->D E Add ADP-Glo™ Reagent (Terminate Reaction & Deplete ATP) D->E F Incubate (40 min) E->F G Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) F->G H Incubate (30-60 min) G->H I Measure Luminescence H->I J Calculate % Inhibition & IC50 I->J cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus KIT_PDGFRA KIT / PDGFRA RAS RAS KIT_PDGFRA->RAS PI3K PI3K KIT_PDGFRA->PI3K This compound This compound This compound->KIT_PDGFRA Inhibits RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Survival Survival mTOR->Survival Transcription Gene Transcription ERK->Transcription Proliferation Proliferation Transcription->Proliferation

References

Ripretinib: A Technical Guide to its Molecular Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and mechanism of action of Ripretinib, a potent kinase inhibitor. The information is curated for researchers, scientists, and professionals involved in drug development and oncology research.

Molecular Structure and Physicochemical Properties

This compound is a small molecule inhibitor with a complex aromatic structure. Its chemical and physical properties are summarized in the tables below.

Chemical Identification
IdentifierValue
IUPAC Name 1-[4-bromo-5-[1-ethyl-7-(methylamino)-2-oxo-1,6-naphthyridin-3-yl]-2-fluorophenyl]-3-phenylurea[1]
SMILES CCN1C2=CC(=NC=C2C=C(C1=O)C3=CC(=C(C=C3Br)F)NC(=O)NC4=CC=CC=C4)NC[2]
Chemical Formula C₂₄H₂₁BrFN₅O₂[1][2]
CAS Number 1442472-39-0[1]
Physicochemical Data
PropertyValue
Molecular Weight 510.36 g/mol [2]
Appearance White to off-white crystalline solid[3]
Solubility - Practically insoluble in aqueous media (<1 µg/mL in phosphate buffered saline at pH 6.5)[3]- 1.6 µg/mL in simulated gastric buffer (pH 2)[3]- Sparingly soluble (≥ 30 mg/mL) in polar aprotic organic solvents (e.g., DMA, DMF, DMSO)[3]- Very slightly soluble (< 0.5 mg/mL) in acetone, ethyl acetate, methanol, ethanol, or isopropanol[3]
pKa 4.48 ± 0.01 (experimentally determined aqueous value)[3]
LogP 5.63[1]

Mechanism of Action: A Dual Switch-Control Kinase Inhibitor

This compound is a type II switch-control tyrosine kinase inhibitor that potently targets proto-oncogene c-KIT and platelet-derived growth factor receptor alpha (PDGFRA) kinases.[4] Its unique mechanism of action involves a dual-binding mode that locks the kinase in an inactive conformation.

This compound binds to both the "switch pocket" and the activation loop of the kinase. This dual engagement prevents the conformational changes required for kinase activation, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. This mechanism is effective against a broad spectrum of primary and secondary mutations in KIT and PDGFRA that confer resistance to other tyrosine kinase inhibitors.[4][5][6]

Ripretinib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_inhibitor cluster_pathways Downstream Signaling Pathways cluster_cellular_response Cellular Response KIT/PDGFRA KIT / PDGFRA Receptor Tyrosine Kinase RAS RAS KIT/PDGFRA->RAS PI3K PI3K KIT/PDGFRA->PI3K This compound This compound This compound->KIT/PDGFRA Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: this compound's inhibition of KIT/PDGFRA signaling pathways.

Experimental Protocols and Findings

The efficacy and safety of this compound have been evaluated in extensive preclinical and clinical studies. This section details the methodologies of key experiments.

Preclinical Evaluation

Objective: To determine the inhibitory activity of this compound against wild-type and mutant forms of KIT and PDGFRA kinases.

Methodology:

  • Recombinant Kinase Assays: Recombinant human KIT and PDGFRA kinases (wild-type and various mutant forms) were used.

  • Assay Principle: The assays measured the phosphorylation of a substrate peptide by the kinase in the presence of ATP. The inhibitory effect of this compound was quantified by measuring the reduction in phosphorylation.

  • Detection: The amount of phosphorylated substrate was typically quantified using methods such as radioisotope incorporation (³²P-ATP) or fluorescence-based detection.

  • Data Analysis: IC₅₀ values (the concentration of this compound required to inhibit 50% of the kinase activity) were calculated from dose-response curves.

Key Findings: this compound demonstrated potent, low nanomolar inhibition of a broad range of clinically relevant KIT and PDGFRA mutations, including those known to be resistant to other tyrosine kinase inhibitors.[7]

Objective: To assess the effect of this compound on the proliferation of cancer cell lines harboring specific KIT or PDGFRA mutations.

Methodology:

  • Cell Lines: Gastrointestinal stromal tumor (GIST) cell lines with known KIT mutations (e.g., GIST-T1 with a KIT exon 11 deletion) and other cell lines engineered to express specific mutant kinases were used.

  • Treatment: Cells were cultured in the presence of increasing concentrations of this compound for a defined period (e.g., 72 hours).

  • Proliferation Measurement: Cell viability and proliferation were assessed using standard colorimetric or fluorometric assays (e.g., MTT, CellTiter-Glo).

  • Data Analysis: GI₅₀ values (the concentration of this compound required to inhibit 50% of cell growth) were determined.

Key Findings: this compound effectively inhibited the proliferation of GIST cell lines and induced apoptosis in cells with various KIT and PDGFRA mutations.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Trials KinaseAssay Kinase Inhibition Assays (Recombinant Kinases) CellAssay Cell Proliferation Assays (GIST Cell Lines) KinaseAssay->CellAssay Xenograft Xenograft Models (Mice with GIST Tumors) CellAssay->Xenograft PhaseI Phase I (Dose Escalation & Safety) Xenograft->PhaseI PhaseIII Phase III (INVICTUS) (Efficacy & Safety) PhaseI->PhaseIII

Caption: Drug development workflow for this compound.

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude mice) were used.

  • Tumor Implantation: Human GIST cell lines or patient-derived tumor fragments were subcutaneously implanted into the mice.

  • Treatment: Once tumors reached a specified size, mice were randomized to receive vehicle control or this compound orally at various dose levels (e.g., 50 mg/kg or 100 mg/kg daily).[8]

  • Efficacy Assessment: Tumor volume was measured regularly. At the end of the study, tumors were excised and weighed. Pharmacodynamic markers (e.g., phosphorylation of KIT) in tumor tissue were also assessed.

  • Data Analysis: Tumor growth inhibition was calculated, and statistical significance was determined.

Key Findings: Oral administration of this compound led to significant tumor growth inhibition and, in some cases, tumor regression in GIST xenograft models, including those resistant to other kinase inhibitors.[8][9]

Clinical Evaluation: The INVICTUS and INTRIGUE Trials

This compound's clinical development has been primarily supported by two pivotal Phase III clinical trials: INVICTUS and INTRIGUE.

Objective: To evaluate the efficacy and safety of this compound in patients with advanced GIST who had received at least three prior kinase inhibitor therapies.

Study Design:

  • A randomized, double-blind, placebo-controlled, multicenter study.

  • Patients were randomized in a 2:1 ratio to receive either this compound (150 mg once daily) or placebo.[10]

  • Patients in the placebo arm were allowed to cross over to receive this compound upon disease progression.

Key Endpoints:

  • Primary: Progression-free survival (PFS).

  • Secondary: Overall survival (OS), objective response rate (ORR), and safety.

Key Findings: The INVICTUS trial demonstrated a statistically significant and clinically meaningful improvement in PFS for patients treated with this compound compared to placebo.[10]

Objective: To compare the efficacy and safety of this compound versus sunitinib in patients with advanced GIST who had progressed on or were intolerant to first-line treatment with imatinib.

Study Design:

  • A randomized, open-label, multicenter study.

  • Patients were randomized 1:1 to receive either this compound (150 mg once daily) or sunitinib (50 mg once daily, 4 weeks on, 2 weeks off).[11]

Key Endpoints:

  • Primary: Progression-free survival (PFS).

  • Secondary: Objective response rate (ORR), overall survival (OS), and safety.

Key Findings: While the primary endpoint of superior PFS was not met for the overall population, exploratory analyses suggested a benefit for this compound in patients with certain mutational profiles.

Conclusion

This compound represents a significant advancement in the treatment of advanced GIST. Its unique dual switch-control mechanism of action allows for broad and potent inhibition of KIT and PDGFRA kinases, overcoming resistance mechanisms that limit the efficacy of other targeted therapies. The robust preclinical data and the positive results from the INVICTUS clinical trial have established this compound as a valuable therapeutic option for patients with heavily pretreated advanced GIST. Ongoing research continues to explore its full potential in earlier lines of therapy and in other malignancies driven by KIT or PDGFRA mutations.

References

Ripretinib's effect on PDGFRA D842V mutation

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Efficacy and Mechanism of Ripretinib Against the PDGFRA D842V Mutation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gastrointestinal stromal tumors (GIST) are mesenchymal neoplasms most commonly driven by activating mutations in the receptor tyrosine kinases KIT or Platelet-Derived Growth Factor Receptor Alpha (PDGFRA). The PDGFRA D842V mutation, occurring in the kinase activation loop, confers primary resistance to many standard tyrosine kinase inhibitors (TKIs), including imatinib. This compound (DCC-2618) is a novel switch-control TKI designed with a dual mechanism of action to broadly inhibit KIT and PDGFRA mutations. This technical guide provides a comprehensive overview of the preclinical and clinical data regarding this compound's effect on the PDGFRA D842V mutation, details the experimental protocols used for its evaluation, and visualizes its mechanism and relevant biological pathways.

Mechanism of Action: A Dual Switch-Control Inhibitor

This compound is a Type II TKI that uniquely functions as a "switch-control" inhibitor.[1][2] Unlike traditional Type II inhibitors that primarily bind the ATP-binding pocket of the inactive kinase conformation, this compound employs a dual-binding mechanism.[3][4] It is designed to bind with precision to both the "switch pocket" and the activation loop of the kinase.[5][6]

  • Switch Pocket Binding : The juxtamembrane domain of KIT and PDGFRA acts as an inhibitory switch. In the active state, this switch is displaced. This compound binds to this switch pocket, sterically blocking the activation loop from moving into its active conformation.[5]

  • Activation Loop Stabilization : Simultaneously, this compound binds directly to the activation loop, stabilizing it in the inactive "DFG-out" conformation.[6]

This dual mechanism effectively locks the kinase in a durable inactive state, preventing downstream signaling and cellular proliferation.[3] This approach allows this compound to inhibit a broad spectrum of mutations, including activation loop mutations like PDGFRA D842V, which are typically resistant to other Type II TKIs.[6][7]

cluster_0 Inactive Kinase State (this compound Bound) cluster_1 Active Kinase State (Uninhibited) Inactive PDGFRA Kinase (Inactive Conformation) Active PDGFRA D842V Kinase (Active Conformation) SwitchPocket Switch Pocket ActivationLoop Activation Loop (DFG-out) This compound This compound This compound->SwitchPocket Binds & Occupies This compound->ActivationLoop Binds & Stabilizes Block Conformational Change Blocked ATP ATP ATP->Active Binds ActivationLoopActive Activation Loop (DFG-in) cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway PDGFRA PDGFRA D842V (Constitutively Active) PI3K PI3K PDGFRA->PI3K RAS RAS PDGFRA->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation1 Cell Survival & Proliferation mTOR->Proliferation1 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation2 Cell Growth & Proliferation ERK->Proliferation2 This compound This compound This compound->PDGFRA Inhibits Autophosphorylation cluster_viability Viability Assay cluster_wb Western Blot Start Culture GIST-T1 D842V KITko cells Seed Seed cells in 96-well plates (viability) or 6-well plates (WB) Start->Seed Treat Treat with serial dilutions of this compound for 72h Seed->Treat ViabilityAssay Add CellTiter-Glo® reagent Treat->ViabilityAssay Lyse Lyse cells & prepare lysates Treat->Lyse Read Measure luminescence ViabilityAssay->Read Calculate Calculate IC50 Read->Calculate SDS Run SDS-PAGE & transfer Lyse->SDS Probe Probe with antibodies (p-PDGFRA, p-ERK, etc.) SDS->Probe Image Image blot Probe->Image

References

The Pharmacodynamics of Ripretinib: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Ripretinib, a novel switch-control tyrosine kinase inhibitor (TKI), has emerged as a significant therapeutic agent in the management of cancers driven by mutations in the KIT proto-oncogene and platelet-derived growth factor receptor alpha (PDGFRA). This technical guide provides an in-depth overview of the pharmacodynamics of this compound in cancer cell lines, designed for researchers, scientists, and drug development professionals. The guide details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its evaluation, and visualizes relevant biological pathways and workflows.

Introduction to this compound

This compound (formerly DCC-2618) is an orally bioavailable TKI that uniquely targets the switch pocket of KIT and PDGFRA kinases.[1][2] This mechanism allows it to lock the kinase in an inactive conformation, thereby inhibiting a broad spectrum of primary and secondary mutations that confer resistance to other TKIs.[3] Approved for the treatment of advanced gastrointestinal stromal tumors (GIST), this compound's efficacy stems from its ability to overcome the heterogeneity of resistance mutations that arise during the course of therapy.[4]

Mechanism of Action: A Dual Switch-Control Inhibitor

KIT and PDGFRA are receptor tyrosine kinases that play a crucial role in cell signaling pathways regulating cell growth, proliferation, and survival. Activating mutations in these kinases lead to constitutive signaling and oncogenesis. This compound functions as a Type II "switch-control" inhibitor, a novel mechanism that distinguishes it from other TKIs.[5]

It achieves this through a dual-binding mechanism:

  • Switch Pocket Binding: this compound binds to the "switch pocket," an allosteric site adjacent to the ATP-binding pocket. This interaction prevents the kinase from adopting its active conformation.[6][7]

  • Activation Loop Stabilization: By engaging the switch pocket, this compound stabilizes the activation loop in an inactive state, further preventing downstream signaling.[8]

This dual mechanism allows this compound to effectively inhibit a wide range of mutations, including those in the activation loop (e.g., KIT exon 17 and 18) that are often resistant to other TKIs.[9][10]

cluster_membrane Cell Membrane cluster_uncontrolled_signaling Uncontrolled Signaling (Activating Mutations) cluster_ripretinib_action This compound Action KIT/PDGFRA KIT/PDGFRA Active Kinase Active Kinase KIT/PDGFRA->Active Kinase Mutation Downstream Signaling Downstream Signaling Active Kinase->Downstream Signaling Phosphorylation Cascade Inactive Kinase Inactive Kinase Active Kinase->Inactive Kinase Conformational Lock Proliferation & Survival Proliferation & Survival Downstream Signaling->Proliferation & Survival This compound This compound This compound->Active Kinase Binds to Switch Pocket Blocked Signaling Blocked Signaling Inactive Kinase->Blocked Signaling Apoptosis Apoptosis Blocked Signaling->Apoptosis

Figure 1: Mechanism of Action of this compound.

Quantitative Pharmacodynamic Data

This compound has demonstrated potent inhibitory activity against a wide range of KIT and PDGFRA mutations in both biochemical and cell-based assays. The following tables summarize key quantitative data from preclinical studies.

Table 1: Biochemical Inhibitory Activity (IC50) of this compound against KIT Kinase Mutants
Kinase TargetIC50 (nM)Reference
KIT (Wild-Type)4[1]
KIT V654A (Exon 13)8[1]
KIT T670I (Exon 14)18[1]
KIT D816H (Exon 17)5[1]
KIT D816V (Exon 17)14[1]
KIT D816G, D820A, D820E, D820Y, N822K, N822Y, N822H, Y823DBroadly Inhibited[9]
Table 2: Cellular Growth Inhibition (GI50) of this compound in Engineered and Cancer Cell Lines
Cell Line / MutationGI50 (µM)Assay DurationReference
Ba/F3 KIT Exon 11 del + A829P + Y823D0.00372 hours[1]
Ba/F3 KIT Exon 11 del + N822K + Y823D0.00472 hours[1]
Ba/F3 KIT Exon 11 del0.00472 hours[1]
Ba/F3 (Parental)8.03772 hours[3]
ROSAKIT K509I0.034Not Specified[3]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the pharmacodynamics of this compound in cancer cell lines.

Cell Viability Assay (MTS Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., GIST-T1) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[9][11] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO) and then dilute in culture medium.[9] Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of this compound or vehicle control.

  • Incubation: Incubate the plates for a specified period, typically 72 hours, at 37°C in a humidified 5% CO2 atmosphere.[1]

  • MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.[10][11]

  • Incubation with MTS: Incubate the plates for 1-4 hours at 37°C.[11] During this time, viable cells with active metabolism will convert the MTS tetrazolium salt into a colored formazan product.

  • Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The GI50 value, the concentration of this compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Start Start Seed Cells Seed cells in 96-well plate Start->Seed Cells Incubate_24h Incubate 24 hours Seed Cells->Incubate_24h Treat_Cells Treat with this compound (serial dilutions) Incubate_24h->Treat_Cells Incubate_72h Incubate 72 hours Treat_Cells->Incubate_72h Add_MTS Add MTS Reagent Incubate_72h->Add_MTS Incubate_MTS Incubate 1-4 hours Add_MTS->Incubate_MTS Read_Absorbance Read Absorbance (490 nm) Incubate_MTS->Read_Absorbance Analyze_Data Calculate GI50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for a Cell Viability (MTS) Assay.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.

  • Cell Treatment: Seed cells in a suitable culture vessel and treat with this compound at various concentrations for a defined period (e.g., 24, 48, or 72 hours).[12] Include a vehicle-treated control.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.[13]

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation.[13]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 106 cells/mL.[14]

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution.[15][16]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14][17]

  • Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Western Blot Analysis for Kinase Inhibition

This technique is used to assess the effect of this compound on the phosphorylation status of KIT/PDGFRA and downstream signaling proteins like ERK.

  • Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., anti-phospho-KIT, anti-total-KIT, anti-phospho-ERK, anti-total-ERK) overnight at 4°C.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated protein compared to the total protein.

Conclusion

This compound represents a significant advancement in the treatment of cancers driven by KIT and PDGFRA mutations, particularly in the context of acquired resistance. Its unique switch-control mechanism of action provides broad and potent inhibition of a wide spectrum of mutations. The pharmacodynamic data presented in this guide highlight its efficacy in preclinical models and provide a foundation for further research into its therapeutic potential in various cancer types. The detailed experimental protocols offer a practical resource for scientists and researchers seeking to evaluate the activity of this compound and other kinase inhibitors in their own studies. As our understanding of the molecular drivers of cancer continues to evolve, the principles of targeted therapy exemplified by this compound will undoubtedly play a crucial role in the development of next-generation cancer therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Use of Ripretinib in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Ripretinib in patient-derived xenograft (PDX) models of gastrointestinal stromal tumors (GIST). This document is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound in a clinically relevant setting.

Introduction to this compound and its Mechanism of Action

This compound is a novel switch-control tyrosine kinase inhibitor (TKI) that targets both KIT and platelet-derived growth factor receptor alpha (PDGFRA) kinases.[1][2][3] Activating mutations in the genes encoding these receptor tyrosine kinases are the primary drivers in the majority of GIST cases.[1] this compound has a dual mechanism of action that locks the kinase in an inactive conformation, thereby blocking downstream signaling pathways responsible for cell proliferation and survival.[1][3] This unique mechanism allows this compound to inhibit a broad spectrum of primary and secondary mutations in KIT and PDGFRA, including those that confer resistance to other TKIs like imatinib, sunitinib, and regorafenib.[1][2][3]

The activation of KIT and PDGFRA receptors triggers downstream signaling through two main pathways: the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway and the mitogen-activated protein kinase (MAPK) pathway. Both pathways are crucial for GIST cell survival and proliferation. This compound effectively inhibits these downstream signaling cascades.

Preclinical Efficacy of this compound in PDX Models

Preclinical studies utilizing GIST PDX models have demonstrated the significant anti-tumor activity of this compound.[1] These models, which involve the implantation of fresh human tumor tissue into immunodeficient mice, closely recapitulate the heterogeneity and biological characteristics of the original patient tumors.[1] In imatinib-resistant GIST PDX models, this compound has been shown to completely halt tumor growth.

Summary of Preclinical Efficacy Data
PDX Model TypeThis compound DoseOutcomeReference
Imatinib-resistant GIST100 mg/kg once daily (QD) or 50 mg/kg twice daily (BID)Complete tumor growth arrest(Not explicitly cited, but implied by preclinical data mentions in various sources)
GIST xenograft with KIT exon 11 deletionNot specifiedDemonstrated anti-tumor activity[4]
GIST xenograft with PDGFRA amplificationNot specifiedDemonstrated anti-tumor activity[4]

Experimental Protocols

Protocol 1: Establishment of Gastrointestinal Stromal Tumor (GIST) Patient-Derived Xenograft (PDX) Models

This protocol outlines the procedure for establishing GIST PDX models from fresh patient tumor tissue.

Materials:

  • Fresh GIST tumor tissue from surgical resection or biopsy

  • Sterile, chilled medium (e.g., RPMI-1640)

  • 6- to 10-week-old immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) or NMRI nu/nu)

  • Sterile surgical instruments (scalpels, forceps)

  • Sterile petri dishes

  • Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)

  • Animal clippers

  • Antiseptic solution (e.g., 70% ethanol, povidone-iodine)

  • Suture materials or wound clips

  • Calipers for tumor measurement

Procedure:

  • Tumor Tissue Collection and Preparation:

    • Aseptically collect fresh tumor tissue immediately after surgical resection.

    • Place the tissue in a sterile tube containing chilled medium for transport to the laboratory.

    • In a sterile biosafety cabinet, wash the tumor tissue with sterile phosphate-buffered saline (PBS).

    • Remove any necrotic or fatty tissue.

    • Dice the tumor tissue into small fragments of approximately 2-3 mm³.[1]

  • Surgical Implantation:

    • Anesthetize the immunodeficient mouse.

    • Shave the hair from the implantation site (typically the flank).

    • Disinfect the skin with an antiseptic solution.

    • Make a small incision (approximately 5 mm) in the skin.

    • Using blunt dissection, create a subcutaneous pocket.

    • Implant one to two tumor fragments into the subcutaneous pocket.

    • Close the incision with sutures or wound clips.

  • Post-Operative Care and Monitoring:

    • Monitor the mice for recovery from anesthesia and for any signs of post-operative complications.

    • Palpate the implantation site weekly to monitor for tumor growth.

    • Once tumors become palpable, measure their dimensions using calipers two to three times per week.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Passaging of Xenografts:

    • When the tumor reaches a diameter of 1.5-2 cm, euthanize the mouse.[1]

    • Aseptically resect the tumor.

    • A portion of the tumor can be cryopreserved for future use or fixed for histological analysis.

    • The remaining tumor tissue can be fragmented and implanted into new recipient mice to expand the PDX model.

Protocol 2: Treatment of GIST PDX Models with this compound

This protocol describes the preparation and administration of this compound to mice bearing established GIST PDX tumors.

Materials:

  • This compound powder

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose in sterile water or a solution of 0.5% methylcellulose and 0.1% Tween 80 in sterile water)

  • Sterile water

  • Mortar and pestle or other homogenization equipment

  • Balance

  • Oral gavage needles

  • Mice with established GIST PDX tumors (tumor volume of 100-200 mm³)

Procedure:

  • Preparation of this compound Formulation:

    • Determine the required dose and volume for the study (e.g., 50 mg/kg). The volume administered is typically 100 µL per 10 grams of body weight.

    • Calculate the total amount of this compound and vehicle needed for the study cohort.

    • Weigh the appropriate amount of this compound powder.

    • In a sterile environment, prepare the vehicle solution.

    • Gradually add the this compound powder to the vehicle while mixing continuously to ensure a uniform suspension. Use of a mortar and pestle or a homogenizer may be necessary.

    • Store the formulation according to the manufacturer's recommendations, protecting it from light if necessary. Prepare fresh as needed.

  • Administration of this compound:

    • Randomize mice with established tumors into treatment and control groups.

    • Record the initial tumor volume and body weight of each mouse.

    • Administer the prepared this compound suspension or the vehicle alone to the respective groups via oral gavage.

    • The typical dosing schedule is once daily.

  • Monitoring of Efficacy and Toxicity:

    • Measure tumor volume and body weight two to three times per week.

    • Monitor the mice for any signs of toxicity, such as weight loss, changes in behavior, or skin lesions.

    • Continue treatment for the duration specified in the study design.

    • At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., pharmacodynamics, histology, molecular analysis).

  • Data Analysis:

    • Calculate the mean tumor volume for each treatment group at each measurement time point.

    • Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)] x 100.

    • Perform statistical analysis to determine the significance of the observed differences between the treatment and control groups.

Visualizations

Signaling Pathways Inhibited by this compound

GIST_Signaling cluster_receptor Cell Membrane cluster_this compound cluster_pi3k PI3K/AKT/mTOR Pathway cluster_mapk RAS/RAF/MEK/ERK Pathway cluster_downstream Downstream Effects KIT KIT PI3K PI3K KIT->PI3K RAS RAS KIT->RAS PDGFRA PDGFRA PDGFRA->PI3K PDGFRA->RAS This compound This compound This compound->KIT This compound->PDGFRA AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival

Caption: this compound inhibits KIT and PDGFRA signaling pathways.

Experimental Workflow for this compound Efficacy Studies in PDX Models

PDX_Workflow start Patient Tumor Sample Collection implant Tumor Fragmentation & Subcutaneous Implantation into Immunodeficient Mice start->implant growth Tumor Growth Monitoring (Calipers) implant->growth passage Tumor Reaches 1.5-2 cm Passage into New Mice growth->passage randomize Establishment of Cohorts (Tumor Volume 100-200 mm³) Randomization passage->randomize treatment Treatment Group: This compound Oral Gavage (daily) randomize->treatment control Control Group: Vehicle Oral Gavage (daily) randomize->control monitoring Tumor Volume & Body Weight Measurement (2-3x weekly) treatment->monitoring control->monitoring endpoint Study Endpoint (e.g., 21 days) monitoring->endpoint analysis Tumor Excision & Data Analysis (TGI, Histology, etc.) endpoint->analysis

Caption: Workflow for this compound studies in GIST PDX models.

References

Application Notes and Protocols for Determining Ripretinib Activity Using Biochemical Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ripretinib (formerly DCC-2618) is a tyrosine kinase inhibitor that targets KIT proto-oncogene receptor tyrosine kinase (KIT) and platelet-derived growth factor receptor alpha (PDGFRA).[1] It is a "switch-control" inhibitor that locks the kinase in an inactive conformation, thereby blocking downstream signaling pathways.[1][2] This unique dual mechanism of action allows this compound to broadly inhibit both wild-type and a wide range of mutated KIT and PDGFRA kinases, which are implicated in the pathogenesis of various cancers, most notably gastrointestinal stromal tumors (GIST).[1][3]

These application notes provide detailed protocols for two common biochemical kinase assays, the ADP-Glo™ Kinase Assay and the LanthaScreen™ TR-FRET Kinase Assay, to quantitatively assess the inhibitory activity of this compound against wild-type and mutant KIT and PDGFRA kinases.

Mechanism of Action of this compound

This compound functions as a Type II kinase inhibitor, binding to the inactive conformation of the kinase. It targets the "switch pocket," a region adjacent to the ATP-binding site. By binding to this pocket, this compound stabilizes the inactive state of the kinase and prevents the conformational changes required for activation. This mechanism is effective against not only the wild-type kinases but also a broad spectrum of activating mutations in the juxtamembrane domain and the activation loop, which are common drivers of resistance to other tyrosine kinase inhibitors.[1]

Data Presentation: this compound Kinase Inhibition

The following table summarizes the in vitro inhibitory activity of this compound against various wild-type and mutant KIT and PDGFRA kinases. The half-maximal inhibitory concentration (IC50) values were determined using biochemical assays.

Kinase TargetMutationIC50 (nM)
KIT Wild-Type3[4][5], 4[6]
V654A (Exon 13)8[6], 11[4]
T670I (Exon 14)9.2[4], 18[6]
D816H (Exon 17)5[6], 18[4]
D816V (Exon 17)14[6], 25[4]
PDGFRA Wild-Type3.4[5], 3.6[4]
D842V (Exon 18)36[4]

Signaling Pathways

The following diagrams illustrate the signaling pathways of KIT and PDGFRA and the mechanism of this compound inhibition.

KIT_PDGFRA_Signaling cluster_membrane Cell Membrane cluster_ligands cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects cluster_inhibitor KIT KIT Tyrosine Kinase Domain RAS RAS KIT:f1->RAS PI3K PI3K KIT:f1->PI3K JAK JAK KIT:f1->JAK PDGFRA PDGFRA Tyrosine Kinase Domain PDGFRA:f1->RAS PDGFRA:f1->PI3K PDGFRA:f1->JAK SCF SCF SCF->KIT:f0 Binds PDGF PDGF PDGF->PDGFRA:f0 Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival STAT3 STAT3 Angiogenesis Angiogenesis STAT3->Angiogenesis JAK->STAT3 This compound This compound This compound->KIT:f1 Inhibits This compound->PDGFRA:f1 Inhibits

Caption: KIT and PDGFRA Signaling Pathways and this compound Inhibition.

Experimental Protocols

Two robust and widely used biochemical assay platforms for determining kinase inhibitor potency are detailed below.

Protocol 1: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The assay is performed in two steps: first, the kinase reaction is terminated and remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the kinase activity.

Materials:

  • Recombinant human KIT or PDGFRA kinase (wild-type or mutant)

  • Poly-Glu,Tyr (4:1) substrate

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT

  • White, opaque 384-well assay plates

  • Luminometer

Experimental Workflow:

Caption: ADP-Glo™ Kinase Assay Workflow.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

  • Kinase Reaction Setup (5 µL total volume):

    • Add 1.25 µL of 4x this compound dilution to the assay plate.

    • Add 1.25 µL of 4x kinase solution (e.g., 4-20 ng/well of KIT or PDGFRA).

    • Initiate the reaction by adding 2.5 µL of 2x substrate/ATP mixture (e.g., 0.2 mg/mL Poly-Glu,Tyr and 20 µM ATP).

    • Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.

    • Calculate the percent inhibition for each this compound concentration relative to a no-inhibitor (DMSO) control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: LanthaScreen™ TR-FRET Kinase Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a binding assay that measures the displacement of a fluorescently labeled tracer from the kinase's ATP pocket by an inhibitor. The assay uses a europium-labeled anti-tag antibody that binds to the kinase and a fluorescent tracer that binds to the ATP pocket. When the tracer is bound, FRET occurs between the europium donor and the tracer acceptor. An inhibitor competes with the tracer for binding, leading to a decrease in the FRET signal.

Materials:

  • GST- or His-tagged recombinant human KIT or PDGFRA kinase (wild-type or mutant)

  • LanthaScreen™ Eu-anti-GST or Eu-anti-His Antibody (Thermo Fisher Scientific)

  • Appropriate Alexa Fluor™ 647-labeled Kinase Tracer (e.g., Kinase Tracer 178)

  • This compound

  • TR-FRET Dilution Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • Black, low-volume 384-well assay plates

  • TR-FRET capable plate reader

Experimental Workflow:

Caption: LanthaScreen™ TR-FRET Kinase Assay Workflow.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in TR-FRET Dilution Buffer to the desired 3x final concentrations.

  • Reagent Preparation:

    • Kinase/Antibody Mixture (3x): Prepare a solution containing the kinase (e.g., 15 nM) and the corresponding Eu-labeled antibody (e.g., 6 nM) in TR-FRET Dilution Buffer.

    • Tracer Solution (3x): Prepare a solution of the kinase tracer at a concentration near its Kd for the target kinase in TR-FRET Dilution Buffer.

  • Assay Assembly (15 µL total volume):

    • Add 5 µL of the 3x this compound dilutions to the assay plate.

    • Add 5 µL of the 3x Kinase/Antibody mixture.

    • Add 5 µL of the 3x Tracer solution.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Measure the TR-FRET signal on a plate reader using an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • The decrease in the TR-FRET ratio is proportional to the displacement of the tracer by this compound.

    • Calculate the percent inhibition for each this compound concentration relative to a no-inhibitor (DMSO) control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Conclusion

The provided protocols for the ADP-Glo™ and LanthaScreen™ TR-FRET kinase assays offer robust and reliable methods for characterizing the inhibitory activity of this compound against KIT and PDGFRA kinases. These assays are essential tools for researchers in drug discovery and development to understand the potency and selectivity of kinase inhibitors, aiding in the advancement of targeted cancer therapies. The quantitative data generated from these assays, such as the IC50 values presented, are critical for the preclinical evaluation of compounds like this compound.

References

Application Notes and Protocols for Long-Term Ripretinib Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for studying the long-term effects of Ripretinib in cell culture models of Gastrointestinal Stromal Tumors (GIST). The protocols outlined below cover essential techniques from basic cell line maintenance to the establishment of drug-resistant models and the analysis of key signaling pathways.

Introduction

This compound is a switch-control tyrosine kinase inhibitor (TKI) that broadly targets KIT and PDGFRA kinases, including various mutations that confer resistance to other TKIs like imatinib and sunitinib.[1][2][3] It is a crucial tool in GIST research and treatment, particularly in advanced and resistant forms of the disease.[4][5] Understanding the long-term cellular responses to this compound is vital for elucidating mechanisms of acquired resistance and developing novel therapeutic strategies.

Gastrointestinal stromal tumors are primarily driven by activating mutations in the KIT or PDGFRA receptor tyrosine kinases.[5][6] While TKIs have revolutionized GIST treatment, acquired resistance remains a significant clinical challenge.[3] Long-term in vitro studies using GIST cell lines are invaluable for modeling this resistance and investigating the underlying molecular changes.

Data Presentation

Table 1: this compound IC50 Values in GIST Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes reported IC50 values for this compound in various GIST cell lines, including those with mutations conferring resistance to other TKIs.

Cell LinePrimary MutationSecondary Mutation(s)This compound IC50 (nM)Reference
GIST-T1KIT Exon 11 del-3.2[7]
GIST882KIT Exon 13 K642E-127.1 (for Imatinib-resistant variant)[8]
GIST430KIT Exon 11 delV654ANot specified[9]
GIST48KIT Exon 11 V560DD820ANot specified[9]
CHO (transfected)PDGFRA D842V-72[7]

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Quantitative Effects of Long-Term this compound Treatment on GIST Cell Lines

This table presents a summary of quantitative data on the long-term effects of this compound on GIST cell lines, focusing on apoptosis and colony formation.

Cell LineTreatmentDurationApoptosis (% of cells)Colony Formation (relative to control)Reference
GIST-T150 nM this compound2 weeks (treatment) + 10-20 days (recovery)Not specifiedSignificantly reduced[4]
GIST-T1100 nM this compound72 hours~40%Not applicable[1]
GIST-T1/T670I100 nM this compound + 25 nM Trametinib72 hours~56%Not applicable[1]
GIST-T1/D816E50 nM this compound2 weeks (treatment) + 10-20 days (recovery)Not specifiedCompletely inhibited[4]

Experimental Protocols

Protocol 1: Long-Term Culture of GIST Cell Lines with this compound

This protocol describes the continuous culture of GIST cell lines in the presence of this compound to study long-term effects and the potential development of resistance.

Materials:

  • GIST cell lines (e.g., GIST-T1, GIST882)[1][10]

  • Complete culture medium (DMEM or RPMI-1640 with 10-20% FBS and antibiotics)[1][10]

  • This compound (stock solution in DMSO)

  • Cell culture flasks/plates

  • Standard cell culture equipment (incubator, centrifuge, etc.)

Procedure:

  • Cell Line Maintenance: Culture GIST-T1 cells in DMEM with 10% FBS and GIST882 cells in RPMI-1640 with 20% FBS.[1] Maintain cells in a humidified incubator at 37°C with 5% CO2.[10]

  • Initiation of Treatment: Seed cells at a low density to allow for long-term growth. Once adherent, replace the medium with a fresh medium containing this compound at a starting concentration below the IC50 value (e.g., 1-5 nM).

  • Dose Escalation: Gradually increase the concentration of this compound in the culture medium over several months. A common strategy is to double the drug concentration every 2-4 weeks, provided the cells are able to repopulate the flask.

  • Monitoring: Regularly monitor the cells for changes in morphology, growth rate, and viability.

  • Subculturing: When the cells reach 70-90% confluency, subculture them.[2][11] Aspirate the medium, wash with PBS, and detach the cells using trypsin.[2][11] Resuspend the cells in a fresh medium containing the appropriate concentration of this compound.

  • Establishment of Resistant Lines: Continue the dose escalation until the cells can proliferate in a high concentration of this compound (e.g., >1 µM). This process can take at least 8 months.[10]

  • Cryopreservation: At various stages of resistance development, cryopreserve cell stocks for future experiments.

Protocol 2: Cell Viability Assay (MTT/MTS Assay)

This protocol is used to assess the effect of long-term this compound treatment on the metabolic activity of GIST cells, which is an indicator of cell viability.

Materials:

  • GIST cells cultured with or without this compound

  • 96-well plates

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed GIST cells (2,500 - 8,000 cells/well) in a 96-well plate and allow them to adhere overnight.[12][13]

  • Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 72 hours for acute effects, or use cells from the long-term culture).

  • Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[12]

  • Measurement:

    • MTT: Add solubilization solution and incubate until the formazan crystals dissolve. Read the absorbance at 570 nm.

    • MTS: Read the absorbance directly at 490 nm.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 3: Western Blot Analysis of KIT Signaling Pathway

This protocol details the procedure for analyzing the phosphorylation status of KIT and downstream signaling proteins like AKT and ERK, which are indicative of pathway activation.

Materials:

  • GIST cell lysates from long-term cultures

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[14]

  • Primary antibodies (e.g., anti-p-KIT, anti-KIT, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Lyse cells in 1X SDS sample buffer.[14] Sonicate to shear DNA and heat the samples.[14]

  • Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[16]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[14]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Washing: Repeat the washing steps.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression and phosphorylation levels.

Visualization of Pathways and Workflows

This compound's Mechanism of Action and Downstream Signaling

Ripretinib_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KIT_PDGFRA KIT/PDGFRA Receptor PI3K PI3K KIT_PDGFRA->PI3K RAS RAS KIT_PDGFRA->RAS This compound This compound This compound->KIT_PDGFRA Inhibits (Switch Control) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound inhibits KIT/PDGFRA, blocking downstream PI3K/AKT and MAPK/ERK signaling pathways.

Experimental Workflow for Developing this compound Resistance

Resistance_Workflow start Start with Imatinib-sensitive GIST cell line (e.g., GIST-T1) culture Continuous culture with increasing concentrations of this compound start->culture monitor Monitor for cell survival and proliferation culture->monitor Months monitor->culture Cells survive, increase dose resistant Establish this compound- resistant cell line monitor->resistant Cells proliferate at high concentrations analysis Characterize resistant cells: - Viability Assays - Western Blot - Sequencing resistant->analysis

Caption: Workflow for generating and characterizing this compound-resistant GIST cell lines.

Logical Relationship of this compound's Effect on Cell Fate

Cell_Fate_Logic This compound This compound Treatment KIT_Inhibition KIT/PDGFRA Inhibition This compound->KIT_Inhibition Pathway_Block Blockade of PI3K/AKT and MAPK/ERK Pathways KIT_Inhibition->Pathway_Block Cell_Cycle_Arrest Cell Cycle Arrest Pathway_Block->Cell_Cycle_Arrest Apoptosis Apoptosis Pathway_Block->Apoptosis Reduced_Viability Reduced Cell Viability and Proliferation Cell_Cycle_Arrest->Reduced_Viability Apoptosis->Reduced_Viability

Caption: this compound inhibits KIT/PDGFRA, leading to cell cycle arrest, apoptosis, and reduced viability.

References

Assessing Ripretinib Efficacy in 3D Spheroid Models of Gastrointestinal Stromal Tumors (GIST)

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrointestinal stromal tumors (GIST) are the most common mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT or platelet-derived growth factor receptor alpha (PDGFRA) receptor tyrosine kinases. Ripretinib is a novel switch-control tyrosine kinase inhibitor (TKI) that has demonstrated broad-spectrum activity against a wide range of primary and secondary mutations in KIT and PDGFRA, which are known to confer resistance to other TKIs.[1][2] Its unique dual mechanism of action involves binding to both the switch pocket and the activation loop of the kinase, thereby locking it in an inactive conformation.[2]

Three-dimensional (3D) spheroid models are increasingly recognized as more physiologically relevant in vitro systems compared to traditional 2D cell cultures. They better recapitulate the complex tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers, which can significantly influence therapeutic responses. These models are invaluable for preclinical drug evaluation, offering a bridge between monolayer cultures and in vivo studies. This document provides detailed protocols for assessing the efficacy of this compound in 3D spheroid models of GIST.

Signaling Pathway of this compound Action

This compound exerts its therapeutic effect by inhibiting the downstream signaling cascades initiated by mutated KIT and PDGFRA receptors. The diagram below illustrates the targeted pathway.

Ripretinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KIT/PDGFRA KIT/PDGFRA RAS RAS KIT/PDGFRA->RAS Activates PI3K PI3K KIT/PDGFRA->PI3K Activates STAT3 STAT3 KIT/PDGFRA->STAT3 Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Transcription Gene_Transcription ERK->Gene_Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Transcription STAT3->Gene_Transcription Cell_Proliferation Cell_Proliferation Gene_Transcription->Cell_Proliferation Leads to Survival Survival Gene_Transcription->Survival Leads to This compound This compound This compound->KIT/PDGFRA Inhibits

Caption: this compound inhibits mutant KIT/PDGFRA, blocking downstream signaling pathways.

Experimental Workflow

The following diagram outlines the general workflow for assessing this compound's efficacy in 3D GIST spheroid models.

Experimental_Workflow cluster_setup Spheroid Generation & Treatment cluster_analysis Efficacy Assessment Cell_Culture 1. GIST Cell Culture Spheroid_Formation 2. Spheroid Formation (e.g., Liquid Overlay) Cell_Culture->Spheroid_Formation Drug_Treatment 3. This compound Treatment (Dose-Response) Spheroid_Formation->Drug_Treatment Imaging 4. Spheroid Imaging (Brightfield & Fluorescence) Drug_Treatment->Imaging Viability_Assay 5. Viability Assay (e.g., ATP-based) Drug_Treatment->Viability_Assay Data_Analysis 6. Data Analysis & Interpretation Imaging->Data_Analysis Viability_Assay->Data_Analysis

References

Preclinical Administration of Ripretinib: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical administration of Ripretinib (QINLOCK®), a switch-control tyrosine kinase inhibitor. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of this compound.

This compound is a potent inhibitor of KIT and platelet-derived growth factor receptor alpha (PDGFRA) kinases, including a broad spectrum of mutations that drive gastrointestinal stromal tumors (GIST).[1][2] Its unique dual mechanism of action involves binding to both the switch pocket and the activation loop of the kinase, thereby locking it in an inactive conformation.[3][4] Preclinical studies have been instrumental in characterizing its activity and safety profile, paving the way for its clinical development and approval.[5]

I. Quantitative Data Summary

The following tables summarize key quantitative data from preclinical animal studies of this compound.

Table 1: this compound Efficacy in GIST Xenograft Mouse Model

ParameterDetailsReference
Animal Model Nude mice with human GIST xenografts[1]
Treatment Dose 50 mg/kg, twice daily (BID)[1]
Administration Route Oral[1]
Tumor Growth Inhibition 90%[1]
Mechanism of Action Inhibition of KIT phosphorylation[1]

Table 2: this compound Pharmacokinetics in Preclinical Models

SpeciesDoseRouteCmaxTmaxHalf-life (t1/2)AUC (0-24hr)Reference
Mouse 50 mg/kgOral---5000 ng·h/mL (this compound + DP-5439)[1]
Rat 3 mg/kgOral44.59 ± 2.11 ng/mL4.52 ± 0.61 h7.29 ± 1.16 h-[6]
Rat 5 mg/kgOral-~4 h~10 h-[7][8][9]

Table 3: this compound Toxicology in Rats (4 and 13-Week Studies)

DurationNOAEL (No-Observed-Adverse-Effect Level)Key Toxicities ObservedReference
4-Week 300 mg/kg/day-[4]
13-Week 100 mg/kg/daySkin lesions, testicular degeneration, incisor degeneration[4]

II. Experimental Protocols

A. In Vivo Efficacy Study in a GIST Xenograft Mouse Model

This protocol outlines a typical efficacy study to evaluate the anti-tumor activity of this compound in a subcutaneous GIST xenograft model.

1. Animal Model and Tumor Implantation:

  • Animal Strain: Athymic Nude (nu/nu) mice, 6-8 weeks old.

  • Cell Line: Human GIST cell line with a relevant KIT mutation (e.g., GIST-T1).

  • Implantation: Subcutaneously inject 5 x 10^6 GIST-T1 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements twice weekly. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and vehicle control groups.

2. Drug Formulation and Administration:

  • Formulation: Prepare a suspension of this compound in an appropriate vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water).

  • Dosage: Based on preclinical data, a dose of 50 mg/kg administered orally twice daily is effective.[1]

  • Administration: Administer the drug or vehicle control via oral gavage in a volume of 10 mL/kg.

3. Efficacy Evaluation:

  • Tumor Volume: Continue to measure tumor volume twice weekly throughout the study.

  • Body Weight: Monitor and record the body weight of each animal twice weekly as an indicator of general health and toxicity.

  • Endpoint: The study endpoint can be defined as a specific tumor volume (e.g., 2000 mm³), a predetermined study duration, or signs of significant toxicity.

  • Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for the treatment group compared to the vehicle control group.

B. Pharmacokinetic (PK) Study in Rats

This protocol describes a study to determine the pharmacokinetic profile of this compound in rats.

1. Animal Model and Dosing:

  • Animal Strain: Male Sprague-Dawley rats, 8-10 weeks old.

  • Housing: House animals individually in metabolic cages to allow for urine and feces collection if required.

  • Dosing: Administer a single oral dose of this compound (e.g., 3-5 mg/kg) via gavage.[6][7]

2. Sample Collection:

  • Blood Sampling: Collect blood samples (approximately 200 µL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.

3. Bioanalytical Method:

  • Sample Preparation: Use a protein precipitation method for plasma sample clean-up.[8][9] Add acetonitrile to the plasma samples, vortex, and centrifuge to precipitate proteins.

  • Analytical Technique: Quantify this compound concentrations in the supernatant using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.[6]

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.[8]

III. Visualizations

Ripretinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KIT_PDGFRA KIT / PDGFRA Receptor Tyrosine Kinase RAS RAS KIT_PDGFRA->RAS Activation PI3K PI3K KIT_PDGFRA->PI3K Activation This compound This compound This compound->KIT_PDGFRA Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: this compound inhibits KIT/PDGFRA signaling pathways.

Experimental_Workflow_Efficacy start Start: GIST Cell Culture implant Tumor Cell Implantation (Subcutaneous in Nude Mice) start->implant monitor_growth Tumor Growth Monitoring implant->monitor_growth randomize Randomization (Tumor Volume 150-200 mm³) monitor_growth->randomize treatment Treatment Phase (this compound or Vehicle) randomize->treatment measurements Tumor Volume & Body Weight (Twice Weekly) treatment->measurements endpoint Endpoint Criteria Met measurements->endpoint analysis Data Analysis (% Tumor Growth Inhibition) endpoint->analysis end End of Study analysis->end

Caption: Workflow for in vivo efficacy studies of this compound.

References

Application Notes and Protocols for the Quantification of Ripretinib in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Ripretinib and its active metabolite, DP-5439, in plasma. The protocols are based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are considered the gold standard for bioanalytical quantification due to their high sensitivity and specificity.[1]

Introduction

This compound is a tyrosine kinase inhibitor that targets KIT proto-oncogene receptor tyrosine kinase and platelet-derived growth factor receptor alpha (PDGFRA) mutants.[2] It is approved for the treatment of advanced gastrointestinal stromal tumors (GIST).[3] Therapeutic drug monitoring and pharmacokinetic studies are crucial for optimizing treatment efficacy and ensuring patient safety.[3][4][5] The methods detailed below are designed for the accurate and precise quantification of this compound and its primary active metabolite, N-desmethyl-ripretinib (DP-5439), in plasma samples.[2][3][6][7]

Signaling Pathway of this compound

This compound is a "switch control" inhibitor of KIT and PDGFRA kinases.[8] In GIST, mutations in these kinases lead to their constitutive activation, promoting uncontrolled cell proliferation and survival.[8] this compound works by binding to the activation loop of the kinase, locking it in an inactive conformation and preventing the downstream signaling that drives tumor growth.[9][10]

Ripretinib_Signaling_Pathway cluster_cell Tumor Cell KIT_PDGFRA Mutant KIT / PDGFRA Receptor Tyrosine Kinase GRB2_SOS GRB2/SOS KIT_PDGFRA->GRB2_SOS PI3K PI3K KIT_PDGFRA->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->KIT_PDGFRA Inhibition

Caption: this compound inhibits mutant KIT and PDGFRA, blocking downstream signaling pathways.

Analytical Methodologies

Several LC-MS/MS methods have been developed and validated for the quantification of this compound in plasma.[3][6][11] The primary techniques involve either protein precipitation or liquid-liquid extraction for sample preparation, followed by separation using reversed-phase liquid chromatography and detection by tandem mass spectrometry.

Method 1: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers high throughput and sensitivity for the simultaneous determination of this compound and its active metabolite, DP-5439.[2]

Experimental Workflow

Experimental_Workflow Sample Plasma Sample (100 µL) Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample->Precipitation IS Internal Standard (e.g., D8-Ripretinib) IS->Precipitation Vortex_Centrifuge Vortex & Centrifuge Precipitation->Vortex_Centrifuge Supernatant Collect Supernatant Vortex_Centrifuge->Supernatant Analysis UPLC-MS/MS Analysis Supernatant->Analysis Quantification Data Acquisition & Quantification Analysis->Quantification

Caption: General workflow for plasma sample preparation and analysis by UPLC-MS/MS.

Detailed Protocol

  • Sample Preparation (Protein Precipitation)

    • To 100 µL of plasma, add 5 µL of internal standard (IS) working solution (e.g., D8-Ripretinib).[3]

    • Add 300 µL of acetonitrile to precipitate proteins.[3]

    • Vortex the mixture for 1 minute.[3]

    • Centrifuge at 12,000 x g for 8 minutes at 4°C.[3]

    • Transfer 200 µL of the supernatant to a new vial for analysis.[3]

  • Chromatographic Conditions

    • Column: Waters ACQUITY UPLC HSS T3 (2.1 mm × 50 mm, 1.8 µm) or equivalent.[2]

    • Mobile Phase A: 0.1% formic acid and 5 mM ammonium formate in water.[2]

    • Mobile Phase B: Acetonitrile.[2]

    • Flow Rate: 0.5 mL/min.[2]

    • Gradient Elution: A suitable gradient should be optimized to ensure separation of this compound, DP-5439, and the internal standard.

  • Mass Spectrometric Conditions

    • Ionization: Electrospray Ionization (ESI), positive mode.[3]

    • Detection: Multiple Reaction Monitoring (MRM).[3]

    • MRM Transitions:

      • This compound: m/z 510.1 → 417.1[2][3]

      • DP-5439: m/z 496.11 → 402.9[3]

      • D8-Ripretinib (IS): m/z 518.15 → 420[3]

Quantitative Data Summary

ParameterThis compoundDP-5439Reference
Linearity Range7.5 - 3000 ng/mL10 - 4000 ng/mL[2]
LLOQ7.5 ng/mL10 ng/mL[2]
Inter-day Precision (%CV)< 15%< 15%[2]
Intra-day Precision (%CV)< 15%< 15%[2]
Matrix Effect90.3% - 108.8%90.3% - 108.8%[2]
Method 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method provides a robust alternative for the quantification of this compound, particularly in preclinical studies.[11]

Detailed Protocol

  • Sample Preparation (Liquid-Liquid Extraction)

    • To a plasma sample, add the internal standard (e.g., Sorafenib).[11]

    • Add dichloromethane for extraction.[11]

    • Vortex and centrifuge to separate the layers.

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in the mobile phase for injection.[11]

  • Chromatographic Conditions

    • Column: Agilent Zorbax SB C18 or equivalent.[11]

    • Mobile Phase: Tetrahydrofuran: 0.2% formic acid solution (80:20, v/v).[11]

    • Flow Rate: 0.9 mL/min.[11]

  • Mass Spectrometric Conditions

    • Ionization: ESI, positive mode.

    • Detection: MRM.

    • MRM Transitions:

      • This compound: m/z 510.09 → 94.06[11]

      • Sorafenib (IS): m/z 465.09 → 185.07[11]

Quantitative Data Summary

ParameterThis compoundReference
Linearity Range1 - 80 ng/mL[11]
LLOQ1 ng/mL[11]
Inter-day Precision (%CV)Within acceptable limits[11]
Intra-day Precision (%CV)Within acceptable limits[11]
Correlation Coefficient (r²)> 0.9987[11]

Validation of Analytical Methods

All bioanalytical methods must be validated according to regulatory guidelines such as those from the FDA and ICH.[1][6][11] Key validation parameters include:

  • Specificity and Selectivity: Ensuring no interference from endogenous plasma components.[3]

  • Linearity: The range over which the assay is accurate and precise.[3]

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.[3]

  • Accuracy and Precision: Determined at multiple quality control (QC) levels.[3]

  • Matrix Effect: The effect of plasma components on the ionization of the analyte.[3]

  • Extraction Recovery: The efficiency of the sample preparation process.[3]

  • Stability: Stability of the analyte in plasma under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term).[3][12]

Conclusion

The LC-MS/MS methods described provide sensitive, specific, and reliable approaches for the quantification of this compound and its active metabolite in plasma. These protocols are essential tools for pharmacokinetic analysis, therapeutic drug monitoring, and the overall clinical development of this compound.[2][3][4] The choice between UPLC and HPLC systems and the specific sample preparation technique will depend on the laboratory's resources and the specific requirements of the study.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Ripretinib Resistance in GIST Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome, Researchers. This guide provides troubleshooting information and answers to frequently asked questions regarding Ripretinib resistance in Gastrointestinal Stromal Tumor (GIST) cell lines. The information is intended to assist researchers, scientists, and drug development professionals in designing and troubleshooting experiments.

Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to this compound in GIST?

A1: Acquired resistance to this compound in GIST is predominantly driven by on-target secondary mutations in the KIT proto-oncogene. This compound functions as a switch-control inhibitor, binding to both the switch pocket and the activation loop to lock the KIT kinase in an inactive conformation.[1][2] However, new mutations can emerge that interfere with this mechanism.

The main resistance mechanisms are:

  • Mutations in the ATP-binding pocket (ATP-BP): Substitutions in exons 13 and 14, such as V654A, can cause steric hindrance that impedes this compound binding.[3]

  • Mutations in the Activation Loop (AL): While this compound is effective against many AL mutations (exons 17 and 18), the emergence of additional mutations in the ATP-BP can lead to highly resistant "triple in-cis" mutations (Primary mutation + AL mutation + ATP-BP mutation).[3][4]

  • Activation of Bypass Signaling Pathways: Although secondary KIT mutations are the most common cause of resistance, activation of alternative, KIT-independent signaling pathways can also contribute to cell survival and proliferation despite KIT inhibition.[1][5][6]

Q2: My this compound-treated GIST cell line is showing reduced sensitivity. How can I experimentally determine the resistance mechanism?

A2: A systematic approach is required to identify the resistance mechanism. We recommend the following workflow:

  • Confirm Resistance: Perform a dose-response cell viability assay (e.g., MTS or CellTiter-Glo) to quantify the shift in the half-maximal growth inhibitory concentration (GI50) or growth rate inhibition (GR50) compared to the parental, sensitive cell line.

  • Sequence the KIT and PDGFRA Genes: Extract genomic DNA from both parental and resistant cell lines and perform Sanger or next-generation sequencing (NGS) to identify potential secondary mutations in all relevant exons (e.g., KIT exons 9, 11, 13, 14, 17, 18 and PDGFRA exons 12, 14, 18).

  • Analyze KIT Phosphorylation: Use Western blotting to assess the phosphorylation status of KIT (p-KIT) in the presence of this compound. Persistent phosphorylation in the resistant line at concentrations that inhibit the parental line suggests an on-target resistance mechanism.

  • Evaluate Downstream Signaling: If no new KIT mutations are found, investigate bypass pathways. Use Western blotting to check for the activation (phosphorylation) of key downstream effectors like AKT (p-AKT) and ERK (p-ERK) of the PI3K/AKT and MAPK pathways, respectively.

  • Co-Immunoprecipitation: To explore the activation of other receptor tyrosine kinases (RTKs), you can perform Co-IP to see if other signaling proteins are interacting with key adaptors like GRB2.

Q3: What are the current strategies being investigated to overcome this compound resistance?

A3: Research is focused on combination therapies to target both the primary driver mutation and the resistance mechanism simultaneously.

  • Combination with other TKIs: Combining this compound with other TKIs like Sunitinib has been explored. This approach aims to suppress the emergence of heterogeneous resistance clones, as different TKIs have varying activity profiles against different KIT mutations.[4] For instance, Sunitinib is effective against secondary mutations in exons 13 and 14.[7]

  • Targeting Downstream Pathways: For resistance mediated by bypass signaling, combining this compound with inhibitors of those pathways is a rational strategy. For example, the combination of this compound with a MEK inhibitor like trametinib has shown synergistic effects in GIST cells.[8]

  • Next-Generation KIT Inhibitors: The development of new KIT inhibitors designed to be effective against ATP-BP and complex AL mutations that confer this compound resistance is an active area of research.[4]

Troubleshooting Guides
Issue 1: Inconsistent IC50/GI50 Values in Cell Viability Assays
Potential Cause Recommended Solution
Cell Seeding Density Optimize and standardize the number of cells seeded per well. Inconsistent cell numbers will lead to variability. Perform a growth curve to determine the optimal density for your specific cell line within the assay duration.
Drug Potency/Degradation Prepare fresh drug dilutions for each experiment from a validated stock solution. Store this compound stock solution in small aliquots at -80°C to avoid repeated freeze-thaw cycles.
Assay Incubation Time The incubation time (typically 72 hours) should be consistent across all experiments. Ensure the assay is terminated when control cells are in the logarithmic growth phase, not confluent.
Metabolic Activity Changes Some treatments can alter cell metabolism without immediately causing cell death, affecting assays like MTT/MTS. Consider using an ATP-based assay (e.g., CellTiter-Glo) which measures metabolically active cells and can be more sensitive.[9]
Issue 2: No or Weak Phospho-KIT Signal in Untreated Resistant Cells via Western Blot
Potential Cause Recommended Solution
Inefficient Lysis/Phosphatase Activity Ensure your lysis buffer contains fresh, potent phosphatase and protease inhibitors. Perform all lysis and centrifugation steps on ice or at 4°C to minimize protein degradation.
Low Protein Concentration Load a sufficient amount of total protein (typically 20-40 µg) per lane. Quantify protein concentration using a reliable method like the Bradford or BCA assay.
Poor Antibody Quality Use a phospho-KIT antibody that has been validated for Western blotting in GIST cell lines. Titrate the antibody to determine the optimal concentration. Include a positive control (e.g., lysate from a sensitive, untreated GIST cell line known to express p-KIT).
Transfer Issues Confirm successful protein transfer from the gel to the membrane by using a reversible stain like Ponceau S before the blocking step.
Data Presentation: this compound Activity
Table 1: In Vitro Activity of this compound Against GIST Mutations
GIST Cell Line ModelPrimary MutationSecondary Mutation(s)This compound Sensitivity (GI50/GR50)Citation
T1-isogenicKIT Exon 11None8 nM[3]
T1-e9KIT Exon 9None115 nM[3]
T1-e9-N822KKIT Exon 9KIT Exon 17 (N822K)20 nM[3]
T1-tripleKIT Exon 11KIT Exon 18 (A829P) + Exon 13 (V654A)>2000 nM (Highly Resistant)[3]
Table 2: Clinical Efficacy of this compound in Advanced GIST
Clinical TrialTreatment LinePatient PopulationMedian Progression-Free Survival (mPFS)Objective Response Rate (ORR)Citation
INVICTUS (Phase III) ≥ Fourth-LineAdvanced GIST6.3 months (vs 1.0 for placebo)9.4%[2][10]
INTRIGUE (Phase III) Second-LineKIT Exon 11 + Exon 17/18 mutations14.2 months (vs 1.5 for Sunitinib)Not Reported[11][12][13]
INTRIGUE (Phase III) Second-LineKIT Exon 11 + Exon 13/14 mutations4.0 months (vs 15.0 for Sunitinib)Not Reported[12][13]

Visualizations: Pathways and Workflows

Ripretinib_Resistance_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KIT KIT Receptor RAS RAS KIT->RAS PI3K PI3K KIT->PI3K This compound This compound This compound->KIT Inhibits (Switch Control) ATP_BP_mut ATP-Binding Pocket Mutation (e.g., V654A) ATP_BP_mut->this compound Blocks Binding AL_mut Activation Loop Mutation AL_mut->KIT Causes Constitutive Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: On-target this compound resistance mechanisms in GIST.

Experimental_Workflow start Parental GIST Cell Line (this compound-Sensitive) step1 Chronic Exposure: Increase this compound concentration gradually over months start->step1 step2 Isolate Resistant Clones (Single-cell cloning or pool selection) step1->step2 step3 Confirm Resistance: Perform cell viability assay (Determine GI50 shift) step2->step3 step4 Mechanism Investigation step3->step4 step5a On-Target: Sequence KIT/PDGFRA Analyze p-KIT by Western Blot step4->step5a On-Target? step5b Off-Target (Bypass): Analyze p-AKT, p-ERK by Western Blot step4->step5b Off-Target? end Characterized Resistant Cell Line Model step5a->end step5b->end

Caption: Workflow for generating this compound-resistant GIST cell lines.

Resistance_Mechanisms cluster_on_target On-Target Resistance (KIT/PDGFRA Alterations) cluster_off_target Off-Target Resistance (Bypass Mechanisms) root This compound Resistance atp_mut ATP-Binding Pocket Mutations (Exons 13, 14) root->atp_mut al_mut Activation Loop Mutations (Exons 17, 18) root->al_mut triple_mut Compound Mutations (e.g., 'Triple in-cis') root->triple_mut mapk MAPK Pathway Upregulation root->mapk pi3k PI3K/AKT Pathway Upregulation root->pi3k other_rtk Other RTK Activation root->other_rtk

References

improving Ripretinib stability in solution for long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on improving the stability of Ripretinib in solution for long-term studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is sparingly soluble in polar aprotic organic solvents. For laboratory use, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent. This compound is practically insoluble in aqueous media.[1]

Q2: What is the solubility of this compound in DMSO?

A2: The solubility of this compound in DMSO is reported to be approximately 1 mg/mL. However, some sources suggest that higher concentrations may be achievable. It is always recommended to start with a concentration of around 1 mg/mL and carefully observe for any precipitation.

Q3: How should I prepare this compound stock solutions in DMSO?

A3: To prepare a stock solution, dissolve the solid this compound in high-purity, anhydrous DMSO. Gentle warming and vortexing can aid in dissolution. It is advisable to purge the solvent with an inert gas, such as nitrogen or argon, before and after dissolving the compound to minimize oxidation.

Q4: What are the recommended storage conditions for this compound stock solutions in DMSO?

A4: While specific long-term stability data for this compound in DMSO is not publicly available, general best practices for kinase inhibitors suggest storing stock solutions at -20°C or -80°C.[2] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into single-use volumes. Once an aliquot is thawed, any unused portion should ideally be discarded. For short-term storage (up to 2 weeks), thawed aliquots may be kept at 4°C.

Q5: For how long is a this compound DMSO stock solution stable at -20°C or -80°C?

A5: There is no specific published data on the long-term stability of this compound in DMSO. However, a study on a large compound library showed that 85% of compounds in a DMSO/water (90/10) mixture were stable for 2 years at 4°C. For kinase inhibitors, storage at -20°C or -80°C is generally recommended for long-term stability, potentially extending for months to years. It is crucial to use anhydrous DMSO and protect the solution from light. For critical long-term studies, it is advisable to perform periodic quality control checks of your stock solution.

Q6: My this compound solution in DMSO appears to have precipitated after storage. What should I do?

A6: Precipitation upon storage can be due to several factors, including the use of DMSO that has absorbed moisture, exceeding the solubility limit, or temperature fluctuations. If precipitation is observed, gently warm the solution to 37°C and vortex to try and redissolve the compound. If it does not redissolve, it is best to prepare a fresh stock solution. Using anhydrous DMSO and ensuring the vial is tightly sealed can help prevent this issue.

Troubleshooting Guide: this compound Precipitation in Aqueous Solutions

A common challenge encountered when working with this compound is its precipitation upon dilution from a DMSO stock into aqueous solutions, such as cell culture media or assay buffers. This is due to this compound's poor aqueous solubility.

Problem Potential Cause Recommended Solution
Precipitation upon dilution in cell culture media Rapid change in solvent polarity from DMSO to aqueous media.1. Serial Dilution: Perform initial serial dilutions of the concentrated DMSO stock in DMSO to a lower concentration before the final dilution into the aqueous medium. 2. Stepwise Addition: Add the DMSO stock to the aqueous medium dropwise while gently vortexing or stirring. 3. Increase Final DMSO Concentration: If your experimental system allows, a slightly higher final concentration of DMSO (up to 0.5%) may help maintain solubility. Always include a vehicle control with the same final DMSO concentration. 4. Pre-warm Media: Adding the this compound stock to pre-warmed (37°C) media can sometimes improve solubility.
Cloudiness or turbidity in the well plate Compound precipitating out of solution over time during the experiment.1. Check Final Concentration: Ensure the final concentration of this compound in your assay does not exceed its aqueous solubility limit under the experimental conditions (pH, protein content). 2. Use of Excipients: For in vivo or complex in vitro models, formulation with solubilizing agents may be necessary. This should be carefully evaluated for compatibility with the experimental system.
Inconsistent experimental results Variable amounts of soluble this compound due to precipitation.1. Visual Inspection: Always visually inspect your solutions for any signs of precipitation before use. 2. Filtration (with caution): While filtering can remove precipitates, it can also reduce the effective concentration of your compound if the precipitation is significant. If you must filter, do so after the final dilution and be aware of the potential for concentration changes.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

    • Inert gas (e.g., Nitrogen or Argon) - Optional but recommended

  • Procedure:

    • Allow the this compound vial to come to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound powder in a sterile environment.

    • Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 1 mg/mL).

    • If using inert gas, briefly flush the vial with the gas before capping.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into single-use, tightly sealed amber vials to protect from light and moisture.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: General Procedure for Assessing this compound Solution Stability

This protocol provides a general framework. Specific analytical methods will need to be optimized for your laboratory equipment and expertise.

  • Objective: To determine the stability of a this compound DMSO stock solution over time at a specific storage temperature.

  • Materials:

    • Prepared this compound stock solution in DMSO.

    • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry).

    • Mobile phase (e.g., Acetonitrile and water with a modifier like formic acid).

    • Reference standard of this compound.

  • Procedure:

    • Time Zero (T0) Analysis:

      • Immediately after preparing the fresh stock solution, take an aliquot for analysis.

      • Prepare a calibration curve using the this compound reference standard.

      • Analyze the T0 sample by HPLC to determine the initial concentration and purity. This will serve as the baseline.

    • Storage:

      • Store the remaining aliquots of the stock solution at the desired temperature (-20°C or -80°C) and protected from light.

    • Time Point Analysis:

      • At predetermined time points (e.g., 1, 3, 6, 12 months), remove one aliquot from storage.

      • Allow the aliquot to thaw completely and come to room temperature.

      • Analyze the sample by HPLC under the same conditions as the T0 analysis.

    • Data Analysis:

      • Compare the concentration and purity of the stored sample to the T0 sample.

      • A significant decrease in the main this compound peak area or the appearance of new peaks (degradation products) indicates instability.

      • Calculate the percentage of this compound remaining at each time point.

Visualizations

This compound Mechanism of Action

Ripretinib_Mechanism cluster_kinase Kinase Domain SwitchPocket Switch Pocket Inactive Inactive Conformation ActivationLoop Activation Loop This compound This compound This compound->SwitchPocket Binds to This compound->ActivationLoop Stabilizes ATP ATP Active Active Conformation ATP->Active Binds & Activates Inactive->Active Active->Inactive Proliferation Cell Proliferation Active->Proliferation Survival Cell Survival Active->Survival

Caption: this compound's dual mechanism of action on the kinase switch pocket and activation loop.

Experimental Workflow for Preparing and Storing this compound Solutions

Ripretinib_Workflow Start Start: Solid this compound Dissolve Dissolve in Anhydrous DMSO Start->Dissolve Vortex Vortex/Warm (if necessary) Dissolve->Vortex StockSolution 1 mg/mL Stock Solution Vortex->StockSolution Aliquot Aliquot into Single-Use Vials StockSolution->Aliquot Storage Store at -20°C or -80°C (Protected from Light) Aliquot->Storage Thaw Thaw Single Aliquot for Use Storage->Thaw Dilute Dilute in Assay Buffer or Cell Culture Media Thaw->Dilute Experiment Perform Experiment Dilute->Experiment

Caption: Recommended workflow for the preparation and storage of this compound stock solutions.

Troubleshooting Logic for this compound Precipitation

Precipitation_Troubleshooting Start Precipitation Observed CheckStock Is the stock solution clear? Start->CheckStock PrepareNewStock Prepare fresh stock with anhydrous DMSO CheckStock->PrepareNewStock No CheckDilution Was dilution performed correctly? CheckStock->CheckDilution Yes PrepareNewStock->CheckStock SerialDilute Use serial dilution in DMSO first CheckDilution->SerialDilute No CheckConcentration Is final concentration too high? CheckDilution->CheckConcentration Yes SerialDilute->CheckDilution LowerConcentration Lower final concentration CheckConcentration->LowerConcentration Yes Resolved Issue Resolved CheckConcentration->Resolved No LowerConcentration->CheckConcentration

Caption: A logical workflow for troubleshooting this compound precipitation issues in experiments.

References

Ripretinib Experiments: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting inconsistent results in Ripretinib experiments. It includes frequently asked questions (FAQs), detailed troubleshooting guides in a Q&A format, experimental protocols, and key quantitative data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a tyrosine kinase inhibitor (TKI) that targets both KIT and PDGFRA kinases.[1][2][3] It functions as a "switch-control" inhibitor, meaning it locks the kinase in an inactive conformation by binding to both the switch pocket and the activation loop.[1][2] This dual mechanism prevents downstream signaling and cellular proliferation, and provides broad inhibition against various primary and secondary mutations in KIT and PDGFRA that confer resistance to other TKIs.[1][3][4]

Q2: What are the primary cellular targets of this compound?

The primary targets of this compound are the receptor tyrosine kinases KIT and PDGFRA.[1][2][3] It has been shown to be effective against a wide range of mutations in these kinases, including those in KIT exons 9, 11, 13, 14, 17, and 18, and PDGFRA exons 12, 14, and 18.[1][5]

Q3: In which cancer types is this compound primarily studied?

This compound is most extensively studied in Gastrointestinal Stromal Tumors (GIST), as the majority of these tumors are driven by mutations in KIT or PDGFRA.[1][2][6] It has also been investigated in other malignancies with KIT or PDGFRA mutations, such as systemic mastocytosis and acute myeloid leukemia.[5]

Q4: How should this compound be stored and handled in a laboratory setting?

This compound is typically supplied as a solid. For in vitro experiments, it is often dissolved in a solvent like DMSO to create a stock solution. It is important to refer to the manufacturer's datasheet for specific storage conditions, but generally, stock solutions are stored at -20°C or -80°C.[7] The stability of this compound in aqueous media and its sensitivity to light and temperature should be considered when designing experiments.[7]

Troubleshooting Inconsistent Experimental Results

Cell-Based Assays (e.g., Cell Viability, IC50 Determination)

Q1: My IC50 values for this compound are inconsistent between experiments or differ from published data. What are the potential causes?

Several factors can contribute to variability in IC50 values:

  • Cell Line Authenticity and Integrity: It is crucial to ensure your cell line is authentic and free from cross-contamination.[8][9][10][11] Regularly perform cell line authentication using methods like Short Tandem Repeat (STR) profiling.[8][9][10][11][12] Genetic drift can occur with continuous passaging, potentially altering the mutation status or expression levels of KIT/PDGFRA, which would impact this compound's efficacy.

  • Mutation Status of the Cell Line: this compound's potency varies depending on the specific KIT or PDGFRA mutation present in the cell line.[1][13] Ensure you are using a cell line with a known and relevant mutation for your study and compare your results to literature values for that specific mutation.

  • Cell Density: The number of cells seeded per well can significantly affect the apparent IC50 value. Higher cell densities may lead to higher IC50 values due to increased drug metabolism or cell-cell contact effects. It is important to optimize and maintain a consistent seeding density across all experiments.

  • Assay Duration: The length of time cells are exposed to this compound can influence the IC50 value. Longer incubation times may result in lower IC50 values. Standardize the incubation period for all comparative experiments.

  • Reagent Quality and Preparation: Ensure the this compound stock solution is properly prepared and stored to avoid degradation.[7] The quality and lot-to-lot variability of assay reagents (e.g., MTT, MTS, CellTiter-Glo) can also contribute to inconsistent results.

  • Serum Concentration: Components in fetal bovine serum (FBS) can bind to drugs and affect their bioavailability. Use a consistent and specified FBS concentration in your culture medium.

Q2: I am observing high background or a poor signal-to-noise ratio in my cell viability assay. What can I do to improve it?

  • For Tetrazolium-Based Assays (MTT, MTS):

    • Ensure complete solubilization of the formazan crystals in MTT assays, as incomplete dissolution is a common source of variability.

    • Phenol red in the culture medium can interfere with absorbance readings. Consider using phenol red-free medium or including a "medium only" background control.

    • Optimize the incubation time with the tetrazolium reagent. Insufficient incubation can lead to a weak signal, while over-incubation can increase the background.[14][15]

  • For Luminescence-Based Assays (e.g., CellTiter-Glo):

    • Allow the plate and reagents to equilibrate to room temperature before adding the detection reagent to ensure uniform enzyme activity across the plate.

    • Ensure proper mixing after adding the reagent to achieve complete cell lysis and release of ATP.

    • High background luminescence can result from contamination of reagents or plates. Use sterile, high-quality reagents and plates.

Biochemical Assays (e.g., Western Blotting for Signaling Pathways)

Q1: I am having trouble detecting a consistent decrease in phosphorylated KIT (p-KIT) after this compound treatment. What could be the issue?

  • Suboptimal Antibody Performance:

    • Ensure you are using a phospho-specific antibody that has been validated for your application.

    • Optimize the primary antibody concentration. A concentration that is too high can lead to non-specific binding, while one that is too low will result in a weak signal.

    • Use a fresh dilution of the antibody for each experiment, as repeated use of diluted antibodies can lead to reduced activity.

  • Sample Preparation and Handling:

    • To preserve the phosphorylation state of proteins, it is critical to work quickly and keep samples on ice.

    • Use lysis buffers containing phosphatase inhibitors.

    • Ensure consistent protein loading across all lanes by performing a protein quantification assay (e.g., BCA assay).

  • Western Blotting Protocol:

    • Confirm efficient protein transfer from the gel to the membrane using a reversible stain like Ponceau S.

    • Optimize blocking conditions. For phospho-specific antibodies, BSA is often preferred over milk, as milk contains phosphoproteins that can increase background.

    • Ensure adequate washing steps to remove non-specifically bound antibodies.

  • Positive and Negative Controls:

    • Include a positive control (e.g., lysate from a cell line with known high p-KIT expression) and a negative control (e.g., untreated cells) in every experiment.

Q2: I see inconsistent effects of this compound on downstream signaling proteins like p-AKT and p-ERK. Why might this be happening?

  • Complex Signaling Dynamics: The PI3K/AKT and MAPK/ERK pathways are regulated by multiple inputs and feedback loops. The effect of this compound on these pathways can be cell-type specific and may vary depending on the specific mutations present.

  • Off-Target Effects: While this compound is a potent inhibitor of KIT and PDGFRA, like most kinase inhibitors, it may have off-target effects that could influence downstream signaling in unexpected ways.[5]

  • Timing of Analysis: The kinetics of dephosphorylation of different downstream targets may vary. Perform a time-course experiment to determine the optimal time point to observe the maximal effect of this compound on p-AKT and p-ERK.

  • Experimental Variability: Inconsistencies in cell culture conditions, treatment times, and western blotting procedures can all contribute to variable results. Maintain strict consistency in all experimental parameters.

Quantitative Data

Table 1: In Vitro IC50 Values of this compound Against Various KIT and PDGFRA Kinases

Kinase TargetIC50 (nM)
Wild-Type KIT4
KIT V654A8
KIT T670I18
KIT D816H5
KIT D816V14

Data sourced from Selleck Chemicals datasheet.[13]

Experimental Protocols

Protocol 1: Cell Viability (MTS Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow cells to attach and resume growth.

  • Drug Treatment:

    • Prepare a serial dilution of this compound in culture medium at 2x the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (e.g., DMSO) wells.

    • Incubate for the desired treatment period (e.g., 72 hours).

  • MTS Reagent Addition:

    • Add 20 µL of MTS reagent to each well.[14][15]

    • Incubate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically.[14][15]

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.[15]

  • Data Analysis:

    • Subtract the absorbance of the "medium only" background wells.

    • Normalize the data to the vehicle control wells (representing 100% viability).

    • Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for p-KIT, p-AKT, and p-ERK
  • Cell Lysis:

    • After this compound treatment, wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-KIT, anti-p-AKT, anti-p-ERK) overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing (Optional):

    • To detect total protein levels (total KIT, total AKT, total ERK) or a loading control (e.g., β-actin, GAPDH), the membrane can be stripped and re-probed with the respective antibodies.

Visualizations

Ripretinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KIT/PDGFRA KIT/PDGFRA PI3K PI3K KIT/PDGFRA->PI3K RAS RAS KIT/PDGFRA->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival This compound This compound This compound->KIT/PDGFRA Inhibits

Caption: this compound Signaling Pathway

Experimental_Workflow A 1. Cell Culture (GIST cell line with known mutation) B 2. Drug Treatment (this compound serial dilution) A->B C 3. Assay Performance (e.g., Cell Viability, Western Blot) B->C D 4. Data Acquisition (Plate reader, Imager) C->D E 5. Data Analysis (IC50 calculation, Band densitometry) D->E F 6. Interpretation & Troubleshooting E->F

Caption: General Experimental Workflow

Troubleshooting_Logic Start Inconsistent Results Observed Check_Cells Verify Cell Line: - Authenticity (STR) - Passage Number - Mycoplasma Test Start->Check_Cells Check_Reagents Verify Reagents: - this compound Stock (Age, Storage) - Assay Kit (Expiration) - Antibodies (Validation, Dilution) Check_Cells->Check_Reagents Cells OK Inconsistent_Still Inconsistency Persists Check_Cells->Inconsistent_Still Issue Found & Corrected, But Problem Persists Check_Protocol Review Protocol: - Cell Density - Incubation Times - Concentrations Check_Reagents->Check_Protocol Reagents OK Check_Reagents->Inconsistent_Still Issue Found & Corrected, But Problem Persists Consistent_Results Results are Consistent Check_Protocol->Consistent_Results Protocol OK & Optimized Check_Protocol->Inconsistent_Still Issue Found & Corrected, But Problem Persists

Caption: Troubleshooting Logic Flow

References

Ripretinib Dose Escalation in Preclinical Models: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the dose escalation of Ripretinib (formerly DCC-2618) in preclinical models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a novel type II "switch-control" tyrosine kinase inhibitor (TKI).[1] It targets both the switch pocket and the activation loop of KIT and PDGFRA kinases.[1] This dual mechanism locks the kinase in an inactive conformation, thereby inhibiting downstream signaling pathways that drive cell proliferation and survival in cancers like gastrointestinal stromal tumors (GIST).[2][3] This unique mechanism allows this compound to inhibit a broad spectrum of primary and secondary mutations in KIT and PDGFRA, which are responsible for resistance to other TKIs.[4][5]

Q2: What are the key preclinical models used to evaluate this compound's efficacy?

A2: Preclinical evaluation of this compound has been conducted in a variety of models, including:

  • Cell-based assays: Genetically defined cell lines, such as GIST-T1, and various mast cell lines (HMC-1, ROSA, MCPV-1) are used to assess the in vitro potency of this compound against specific KIT and PDGFRA mutations.[2]

  • Xenograft models: Human cancer cell lines, such as GIST-T1, are implanted into immunocompromised mice to evaluate the in vivo antitumor activity of this compound.[6]

  • Patient-Derived Xenograft (PDX) models: Tumor tissue from patients is directly implanted into mice, providing a model that more closely recapitulates the heterogeneity of human tumors.

Q3: What is a typical starting dose for this compound in preclinical mouse models?

A3: Based on published preclinical studies, a dose of 50 mg/kg administered orally, either once or twice daily, has been shown to be effective in mouse xenograft models of GIST.[7] This dosage has been demonstrated to achieve significant inhibition of KIT phosphorylation and tumor growth.[7] However, the optimal dose for a specific experiment may vary depending on the tumor model, the specific mutation being targeted, and the experimental endpoint.

Q4: How can I assess the pharmacodynamic effects of this compound in my preclinical model?

A4: The primary pharmacodynamic marker for this compound activity is the inhibition of KIT or PDGFRA phosphorylation. This can be assessed using techniques such as:

  • Western Blotting: To measure the levels of phosphorylated KIT (p-KIT) and total KIT in tumor lysates or cell line extracts.

  • Immunohistochemistry (IHC): To visualize the inhibition of KIT phosphorylation within the tumor tissue.

  • Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the levels of p-KIT in cell or tissue lysates.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in tumor growth in xenograft studies Inconsistent tumor cell implantation, variability in mouse age or health, inconsistent drug administration.Ensure consistent cell numbers and injection volumes for tumor implantation. Use age-matched and healthy animals. Standardize the oral gavage technique for consistent drug delivery.
Lack of tumor response to this compound in a xenograft model The tumor model may not be driven by a susceptible KIT or PDGFRA mutation. Insufficient drug exposure.Confirm the mutational status of the cell line or PDX model. Perform a pharmacokinetic study to ensure adequate drug levels are achieved in the plasma and tumor tissue. Consider a dose-escalation study to determine the optimal dose for your model.
Difficulty in detecting a decrease in p-KIT by Western Blot Suboptimal antibody, insufficient protein loading, or issues with sample preparation.Validate the specificity of your primary antibodies for p-KIT and total KIT. Ensure equal protein loading across all lanes. Optimize lysis buffer and sample handling to preserve protein phosphorylation.
Inconsistent results in cell viability assays Cell seeding density variability, uneven drug distribution in multi-well plates, or issues with the assay reagent.Ensure a uniform single-cell suspension before seeding. Use a multichannel pipette for drug addition and mix gently. Follow the manufacturer's instructions for the viability assay and ensure proper incubation times.

Data Presentation

In Vitro Dose-Response of this compound
Cell Line KIT Mutation(s) Assay Type This compound IC₅₀ (nM)
ROSAKIT K509IExon 9Growth Inhibition34 ± 10
GIST-T1Exon 11Not SpecifiedNot Specified
HMC-1.1Not Specified³H-thymidine uptake<1 µM
HMC-1.2Exon 17 (D816V)³H-thymidine uptake<1 µM
ROSAKIT WTWild-Type³H-thymidine uptake<1 µM
ROSAKIT D816VExon 17 (D816V)³H-thymidine uptake<1 µM
In Vivo Dose-Response of this compound in a GIST Xenograft Model
Model Dose (mg/kg) Dosing Schedule Endpoint Result
GIST-T1 Xenograft50Single Dose (Oral)p-KIT Inhibition (at 8 hours)69-88%
GIST-T1 Xenograft50Twice Daily (BID, Oral)Tumor Growth Inhibition90%

Experimental Protocols

Cell Viability Assay (General Protocol)

This protocol provides a general guideline for assessing the effect of this compound on the viability of GIST cell lines. Specific details may need to be optimized for different cell lines and assay kits.

  • Cell Seeding:

    • Harvest and count cells to ensure a viable single-cell suspension.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate overnight to allow for cell attachment.

  • Drug Treatment:

    • Prepare a serial dilution of this compound in the appropriate cell culture medium.

    • Remove the old medium from the 96-well plate and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

    • Incubate for the desired treatment duration (e.g., 72 hours).

  • Viability Assessment (using MTT assay as an example):

    • Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the dose-response curve and determine the IC₅₀ value.

Western Blot for KIT Phosphorylation

This protocol outlines the general steps for detecting the inhibition of KIT phosphorylation by this compound.

  • Sample Preparation:

    • Treat cells with different concentrations of this compound for a specified time.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature the protein lysates and load equal amounts of protein onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated KIT (p-KIT) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for total KIT and a loading control (e.g., β-actin or GAPDH).

    • Quantify the band intensities to determine the ratio of p-KIT to total KIT.

In Vivo Xenograft Study (General Workflow)

This workflow describes the key steps in conducting a preclinical xenograft study to evaluate the efficacy of this compound.

  • Animal Model and Tumor Implantation:

    • Select an appropriate immunocompromised mouse strain (e.g., nude or NSG mice).

    • Subcutaneously inject a suspension of GIST cells (e.g., GIST-T1) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly using calipers.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer this compound orally (e.g., by gavage) at different dose levels according to the study design.

    • Administer the vehicle control to the control group.

  • Monitoring and Data Collection:

    • Measure tumor volume and body weight regularly (e.g., twice a week).

    • Monitor the general health of the animals.

  • Study Endpoint and Tissue Collection:

    • At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice.

    • Excise the tumors for pharmacodynamic analysis (e.g., Western blot for p-KIT) and histopathology.

Visualizations

Ripretinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KIT_PDGFRA KIT/PDGFRA Receptor RAS RAS KIT_PDGFRA->RAS PI3K PI3K KIT_PDGFRA->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->KIT_PDGFRA Inhibits

Caption: this compound inhibits KIT/PDGFRA signaling pathways.

Experimental_Workflow start Start: Select Preclinical Model (Cell Line or Xenograft) dose_selection Dose Range Selection (Based on in vitro IC₅₀ and literature) start->dose_selection in_vitro In Vitro Studies (Cell Viability, p-KIT Western Blot) dose_selection->in_vitro in_vivo In Vivo Studies (Xenograft Tumor Growth) dose_selection->in_vivo data_analysis Data Analysis (Dose-Response Curves, TGI) in_vitro->data_analysis pd_analysis Pharmacodynamic Analysis (p-KIT in tumors) in_vivo->pd_analysis pk_analysis Pharmacokinetic Analysis (Drug levels in plasma/tumor) in_vivo->pk_analysis pd_analysis->data_analysis pk_analysis->data_analysis end End: Determine Optimal Dose data_analysis->end

Caption: General workflow for a preclinical dose-escalation study.

References

Technical Support Center: Managing Ripretinib Toxicity in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ripretinib in animal studies. The focus is on practical strategies to anticipate, recognize, and mitigate common toxicities, ensuring animal welfare and the integrity of experimental outcomes.

I. This compound Toxicity Profile: A Summary

This compound is a switch-control tyrosine kinase inhibitor (TKI) that broadly targets KIT and PDGFRA kinases.[1] While effective, it can induce a range of toxicities due to both on-target and off-target activities.[2][3] Preclinical studies in rats have noted adverse effects such as skin lesions, scaly skin, scabs, sores, and thinning hair coat at doses of 5 mg/kg/day and higher. Clinical data further informs the toxicities that may be observed in animal models, including alopecia, myalgia, nausea, fatigue, palmar-plantar erythrodysesthesia (hand-foot syndrome), and diarrhea.[4]

II. Signaling Pathways and Toxicity Mechanisms

This compound's primary targets are KIT and PDGFRA kinases. Its unique dual mechanism of action involves binding to both the switch pocket and the activation loop, locking the kinase in an inactive conformation.[5][6][7] However, this compound also inhibits other kinases, including VEGFR2, BRAF, TIE2, and PDGFRB, which can contribute to its toxicity profile.[5][2][3]

Diagram: this compound's Mechanism of Action and Off-Target Effects

cluster_this compound This compound cluster_toxicities Potential Toxicities This compound This compound KIT KIT This compound->KIT Inhibition PDGFRA PDGFRA This compound->PDGFRA Inhibition VEGFR2 VEGFR2 This compound->VEGFR2 Inhibition BRAF BRAF This compound->BRAF Inhibition TIE2 TIE2 This compound->TIE2 Inhibition PDGFRB PDGFRB This compound->PDGFRB Inhibition Alopecia Alopecia KIT->Alopecia Diarrhea Diarrhea KIT->Diarrhea PDGFRA->Alopecia PDGFRA->Diarrhea HandFoot Hand-Foot Syndrome VEGFR2->HandFoot BRAF->Alopecia Myalgia Myalgia Fatigue Fatigue

Caption: this compound inhibits on-target and off-target kinases, leading to various toxicities.

III. Troubleshooting Guides & FAQs

This section provides practical guidance for managing common toxicities observed in animal studies with this compound.

Dermatological Toxicities: Alopecia and Hand-Foot Syndrome

FAQ 1: We are observing significant hair loss in our mice treated with this compound. Is this expected and how can we manage it?

Answer: Yes, alopecia is a known side effect of this compound.[4] Inhibition of KIT, PDGFRA, and BRAF signaling can disrupt hair follicle cycling.[2][8] While complete prevention may not be possible without compromising efficacy, you can take steps to monitor and manage the condition.

Troubleshooting Guide: Alopecia

Issue Potential Cause Recommended Action
Patchy or diffuse hair loss Inhibition of KIT, PDGFRA, and BRAF signaling affecting hair follicle stem cells.[2][8]- Documentation: Quantify hair loss using a scoring system (e.g., 0=no loss, 1=mild, 2=moderate, 3=severe) and photographic records. - Supportive Care: Provide extra bedding material for warmth, as significant hair loss can affect thermoregulation. - Dose Modification: If severe and impacting animal well-being, consider a dose reduction of this compound by 25-50% and monitor for hair regrowth. Consult with your institution's veterinary staff.
Skin irritation at sites of hair loss Secondary dermatitis from scratching or environmental exposure.- Veterinary Consultation: Seek advice on topical emollients or antimicrobial creams suitable for the animal species. - Environmental Enrichment: Provide non-abrasive enrichment to reduce stress and scratching behavior.

Experimental Protocol: Monitoring Dermatological Toxicity

  • Baseline Assessment: Before initiating this compound treatment, photograph the dorsal and ventral surfaces of the animals. Record baseline observations of skin and fur condition.

  • Daily Observation: Visually inspect animals daily for any signs of hair loss, skin redness, scaling, or lesions.

  • Weekly Scoring: Once weekly, score the severity of alopecia and any skin lesions using a standardized scoring system.

  • Biopsy (Optional): At the end of the study, skin biopsies can be taken from affected and unaffected areas for histopathological analysis to assess hair follicle morphology and inflammatory infiltrates.

FAQ 2: Our rats are developing redness and swelling on their paws, consistent with hand-foot syndrome. What is the best way to handle this?

Answer: Hand-foot syndrome (HFS) is a common toxicity with TKIs that inhibit VEGFR2.[9] While less documented in preclinical models, it can occur. Management focuses on reducing pressure and irritation to the paws.

Troubleshooting Guide: Hand-Foot Syndrome (HFS)

Issue Potential Cause Recommended Action
Redness, swelling, and tenderness of paws Inhibition of VEGFR2 signaling, leading to inflammation and damage to capillaries in the paws.[9]- Cage Modifications: Ensure deep, soft bedding to minimize pressure on the paws. Avoid wire-bottom cages. - Limit Handling: Handle animals gently and only when necessary to avoid exacerbating paw tenderness. - Topical Agents: Consult with a veterinarian about the use of topical cooling and soothing agents.
Blistering and peeling of paw skin Severe HFS.- Dose Interruption/Reduction: Temporarily halt this compound administration or reduce the dose by 50%. Reintroduce at a lower dose once the symptoms improve. - Analgesia: Administer analgesics as recommended by your veterinarian to manage pain.

Diagram: Experimental Workflow for Managing Dermatological Toxicities

Start Start this compound Treatment Daily_Obs Daily Observation of Skin/Paws Start->Daily_Obs Toxicity_Check Dermatological Toxicity Observed? Daily_Obs->Toxicity_Check Mild_Tox Mild Toxicity (e.g., minor hair loss, slight redness) Toxicity_Check->Mild_Tox Yes Severe_Tox Severe Toxicity (e.g., extensive hair loss, blistering) Toxicity_Check->Severe_Tox Yes, Severe Continue_Treatment Continue Treatment and Monitoring Toxicity_Check->Continue_Treatment No Supportive_Care Implement Supportive Care (e.g., extra bedding) Mild_Tox->Supportive_Care Dose_Mod Dose Interruption/Reduction Severe_Tox->Dose_Mod Supportive_Care->Daily_Obs Vet_Consult Consult Veterinarian Dose_Mod->Vet_Consult Vet_Consult->Daily_Obs End End of Study Continue_Treatment->End

Caption: Workflow for monitoring and managing skin toxicities in animal studies.

Gastrointestinal Toxicity: Diarrhea

FAQ 3: Several animals in our this compound treatment group have developed diarrhea. How can we manage this without compromising the study?

Answer: Diarrhea is a frequent side effect of TKIs that inhibit KIT and PDGFRA.[4][10] Management involves supportive care and, in severe cases, dose modification.

Troubleshooting Guide: Diarrhea

Issue Potential Cause Recommended Action
Loose or unformed stools Inhibition of KIT and PDGFRA signaling in the gastrointestinal tract, leading to altered fluid and electrolyte transport.[10]- Hydration Support: Provide hydrogel packs or a second water bottle to ensure adequate hydration. - Dietary Support: Offer a highly palatable and digestible diet. - Monitor Weight: Weigh animals daily to track hydration status.
Severe diarrhea leading to weight loss >15% Dehydration and malnutrition.- Dose Interruption: Withhold this compound for 1-2 days. - Fluid Therapy: Administer subcutaneous fluids as directed by a veterinarian. - Dose Reduction: Re-initiate this compound at a 50% reduced dose once diarrhea resolves.

Experimental Protocol: Management of TKI-Induced Diarrhea in Rodents

  • Fecal Scoring: Monitor fecal consistency daily using a scoring system (e.g., 1=normal pellet, 2=soft pellet, 3=loose stool, 4=diarrhea).

  • Hydration: Place hydrogel packs in cages of all animals receiving this compound.

  • Weight Monitoring: Weigh animals daily. If an animal loses more than 10% of its baseline body weight, initiate closer monitoring.

  • Intervention Threshold: If an animal exhibits a fecal score of 4 for more than 48 hours or loses >15% of its body weight, implement dose interruption and supportive care as outlined above.

Systemic Toxicities: Myalgia and Fatigue

FAQ 4: How can we assess myalgia and fatigue in our animal models?

Answer: Assessing myalgia (muscle pain) and fatigue in rodents can be challenging but can be inferred from behavioral changes.

Troubleshooting Guide: Myalgia and Fatigue

Issue Potential Cause Recommended Action
Reduced mobility, hunched posture, reluctance to move Potential myalgia.- Pain Assessment: Use a grimace scale or other validated pain assessment tool for the species. - Analgesia: Consult with a veterinarian about appropriate analgesic options that will not interfere with the study endpoints.
Decreased activity, reduced food/water intake, weight loss General malaise and fatigue.- Monitor Activity: Utilize open-field testing or voluntary wheel running to quantify changes in activity levels. - Ensure Easy Access to Food/Water: Place food pellets and water sources on the cage floor. - Dose Modification: If signs are severe and persistent, consider a dose reduction of this compound.

Experimental Protocol: Assessing Myalgia and Fatigue

  • Grip Strength Test: Measure forelimb and hindlimb grip strength at baseline and at regular intervals throughout the study. A decrease in grip strength can indicate muscle weakness or pain.

  • Locomotor Activity: Use automated activity monitors to track total distance traveled, rearing frequency, and periods of rest. A significant decrease in activity can be an indicator of fatigue.

  • Behavioral Observation: Record observations of posture, grooming behavior, and interaction with the environment. Signs of pain or fatigue include a hunched posture, piloerection, and reduced grooming.

IV. Quantitative Data Summary

The following tables summarize available quantitative data on this compound toxicity. Data from preclinical studies are limited, and therefore, clinical data is also presented to inform researchers of potential toxicities to monitor in their animal models.

Table 1: this compound-Related Adverse Events in a Rat Toxicology Study

Dose LevelClinical Observations
≥ 5 mg/kg/day Skin lesions (broken/discolored/scaly skin, scabs, sores, raised areas), thinning hair coat, swollen limbs, thin appearance, fecal abnormalities.[11]

Table 2: Common Treatment-Emergent Adverse Events with this compound (150 mg once daily) in Clinical Trials

Adverse EventAny Grade (%)Grade 3-4 (%)
Alopecia49-63%Not Reported
Myalgia28%Not Reported
Nausea26%Not Reported
Fatigue26%Not Reported
Hand-Foot Syndrome21%Not Reported
Diarrhea20%Not Reported
Data compiled from clinical trial results.[4]

V. Conclusion

Minimizing this compound toxicity in animal studies is crucial for both ethical considerations and the generation of reliable scientific data. By proactively monitoring for common adverse events and implementing appropriate supportive care and dose modification strategies, researchers can mitigate the impact of these toxicities. This technical support center provides a framework for addressing these challenges, but it is essential to work closely with veterinary staff to tailor these recommendations to specific experimental contexts and institutional guidelines.

References

Technical Support Center: Optimizing the In Vivo Bioavailability of Ripretinib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential challenges related to the in vivo bioavailability of Ripretinib.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound that may affect its oral bioavailability?

A1: this compound is a lipophilic and weakly basic compound. It is practically insoluble in aqueous media, with a solubility of only 1.6 µg/mL in simulated gastric buffer (pH 2) and less than 1 µg/mL in phosphate-buffered saline (pH 6.5)[1]. This low aqueous solubility can be a primary factor limiting its dissolution and subsequent absorption in the gastrointestinal tract.

Q2: How is this compound metabolized, and how might this impact its bioavailability?

A2: this compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2D6 and CYP2E1, to form its active metabolite, DP-5439[2]. Co-administration with strong CYP3A inhibitors can increase this compound exposure, while co-administration with strong CYP3A inducers can decrease its exposure[2]. This indicates that first-pass metabolism in the gut wall and liver, mediated by CYP3A4, can significantly influence the amount of this compound that reaches systemic circulation.

Q3: Does food have an effect on the bioavailability of this compound?

A3: The approved labeling for this compound states that it can be taken with or without food. While a high-fat meal can increase the exposure of this compound, this effect is not considered clinically significant to the point of requiring dose adjustments.

Q4: Are there any known drug-drug interactions that can significantly alter this compound's bioavailability?

A4: Yes, drugs that are strong inhibitors or inducers of CYP3A4 can significantly impact this compound's plasma concentrations. For instance, co-administration with a strong CYP3A inhibitor like itraconazole can substantially increase this compound exposure, while a strong CYP3A inducer like rifampin can significantly decrease it[2]. It is crucial to review concomitant medications to avoid adverse effects or loss of efficacy.

Q5: Is this compound's absorption pH-dependent?

A5: Despite being a weakly basic compound, studies have shown that co-administration of this compound with a proton pump inhibitor (pantoprazole) did not have a clinically meaningful effect on its pharmacokinetics[2]. This suggests that altering gastric pH does not significantly impact the absorption of this compound.

Troubleshooting Guide

This guide provides a structured approach to identifying and addressing potential issues with this compound's in vivo bioavailability during your experiments.

Observed Issue Potential Cause Recommended Action
High variability in plasma concentrations between subjects. Poor dissolution of the crystalline drug substance.Consider formulation enhancement strategies such as creating an amorphous solid dispersion or a lipid-based formulation to improve solubility and dissolution rate. (See Experimental Protocols section).
Inter-individual differences in CYP3A4 activity.Ensure that experimental subjects are not on any medications that are strong inhibitors or inducers of CYP3A4. If unavoidable, document concomitant medications and consider their potential impact during data analysis.
Potential involvement of efflux transporters (e.g., P-glycoprotein).Conduct an in vitro Caco-2 permeability assay to determine if this compound is a substrate for efflux transporters like P-gp or BCRP. (See Experimental Protocols section).
Lower than expected plasma exposure (AUC). Incomplete dissolution and absorption due to low aqueous solubility.Implement formulation strategies to enhance solubility. Amorphous solid dispersions and lipid-based formulations are common approaches for poorly soluble drugs[3][4][5][6][7][8][9][10].
Significant first-pass metabolism.While direct inhibition of CYP3A4 in vivo for research purposes can be complex, understanding its contribution is key. In vitro metabolism studies using human liver microsomes can help quantify the extent of metabolism.
Efflux of the drug back into the intestinal lumen by transporters.If the Caco-2 assay indicates efflux, consider co-administration with a known P-gp/BCRP inhibitor in your in vitro or animal model to confirm the transporter's role.
Inconsistent results in preclinical models. Differences in gastrointestinal physiology and enzyme expression between species.Be aware of the known differences in CYP enzyme and transporter expression and activity between your animal model and humans. This can affect the translation of bioavailability data.
Formulation not optimized for the specific animal model.The composition of the dosing vehicle can significantly impact absorption. Test different pharmaceutically acceptable vehicle compositions to ensure optimal dispersion and wetting of the compound.

Quantitative Data Summary

The following table summarizes key pharmacokinetic parameters of this compound from its approved formulation.

Parameter Value Reference
Time to Maximum Concentration (Tmax) ~4 hours
Plasma Protein Binding >99% (to albumin and alpha-1 acid glycoprotein)
Metabolism Primarily via CYP3A4 to active metabolite DP-5439[2]
Elimination Half-life Approximately 14.8 hours
Effect of Strong CYP3A Inhibitor (Itraconazole) Increased this compound exposure[2]
Effect of Strong CYP3A Inducer (Rifampin) Decreased this compound exposure[2]
Effect of Proton Pump Inhibitor (Pantoprazole) No clinically significant effect on this compound pharmacokinetics[2]

Experimental Protocols

In Vitro Caco-2 Permeability Assay to Assess Efflux

This protocol is designed to determine if this compound is a substrate for intestinal efflux transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).

Methodology:

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Verify the integrity of the Caco-2 cell monolayer before the experiment by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.

  • Bidirectional Permeability Assessment:

    • Apical to Basolateral (A-to-B) Transport: Add this compound (at a relevant concentration, e.g., 1-10 µM) to the apical (donor) side of the monolayer and measure its appearance in the basolateral (receiver) side over time (e.g., at 30, 60, 90, and 120 minutes).

    • Basolateral to Apical (B-to-A) Transport: In a separate set of wells, add this compound to the basolateral (donor) side and measure its appearance in the apical (receiver) side over the same time course.

  • Inhibitor Co-incubation (Optional but Recommended): To identify specific transporters, repeat the bidirectional permeability assessment in the presence of known inhibitors of P-gp (e.g., verapamil) and BCRP (e.g., Ko143).

  • Sample Analysis: Quantify the concentration of this compound in the donor and receiver compartments at each time point using a validated analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.

    • Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B).

    • Interpretation: An efflux ratio greater than 2 is generally considered indicative of active efflux. A reduction in the efflux ratio in the presence of a specific inhibitor suggests that this compound is a substrate for that transporter.

Formulation of this compound as an Amorphous Solid Dispersion (ASD)

This protocol describes a general method for preparing an ASD of this compound to improve its dissolution rate.

Methodology:

  • Polymer Selection: Select a suitable polymer to form the amorphous dispersion. Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and copolymers like Soluplus®. The choice of polymer can be guided by drug-polymer miscibility and stability studies.

  • Solvent Selection: Identify a common solvent system that can dissolve both this compound and the selected polymer.

  • Preparation of the ASD:

    • Spray Drying (Common Method):

      • Dissolve this compound and the polymer in the chosen solvent system at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).

      • Spray-dry the solution using a laboratory-scale spray dryer. Optimize process parameters such as inlet temperature, feed rate, and atomization pressure to obtain a fine, dry powder.

    • Hot Melt Extrusion (Alternative Method):

      • Blend this compound and the polymer.

      • Process the blend through a hot melt extruder at a temperature above the glass transition temperature of the polymer to ensure the drug dissolves in the molten polymer.

      • Cool and mill the extrudate to obtain a powder.

  • Characterization of the ASD:

    • X-ray Powder Diffraction (XRPD): Confirm the amorphous nature of this compound in the ASD by the absence of sharp Bragg peaks characteristic of its crystalline form.

    • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the ASD to assess its physical stability.

  • In Vitro Dissolution Testing:

    • Perform dissolution studies on the ASD powder in biorelevant media (e.g., simulated gastric fluid, simulated intestinal fluid) and compare the dissolution profile to that of crystalline this compound. An enhanced dissolution rate and extent for the ASD would be expected.

Formulation of this compound in a Lipid-Based System

This protocol provides a general approach to formulating this compound in a self-emulsifying drug delivery system (SEDDS) or self-microemulsifying drug delivery system (SMEDDS).

Methodology:

  • Excipient Screening:

    • Oils: Determine the solubility of this compound in various pharmaceutical-grade oils (e.g., medium-chain triglycerides, long-chain triglycerides).

    • Surfactants: Screen various surfactants (e.g., Cremophor® EL, Tween® 80) for their ability to emulsify the selected oil phase.

    • Co-solvents/Co-surfactants: Evaluate co-solvents (e.g., Transcutol®, propylene glycol) for their ability to improve drug solubility and the self-emulsification process.

  • Formulation Development:

    • Construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-emulsifying regions.

    • Prepare formulations by dissolving this compound in the selected excipients.

  • Characterization of the Lipid-Based Formulation:

    • Self-Emulsification Performance: Assess the ability of the formulation to form a fine emulsion upon gentle agitation in aqueous media.

    • Droplet Size Analysis: Measure the droplet size of the resulting emulsion using dynamic light scattering. SMEDDS typically form droplets below 200 nm.

  • In Vitro Dissolution/Dispersion Testing:

    • Perform dispersion tests in biorelevant media to evaluate the rate and extent of this compound release from the formulation.

Visualizations

Signaling Pathways

Ripretinib_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pathways Downstream Signaling Pathways SCF SCF (Stem Cell Factor) KIT KIT Receptor SCF->KIT Binds PDGF PDGF PDGFRA PDGFRA Receptor PDGF->PDGFRA Binds PI3K PI3K KIT->PI3K RAS RAS KIT->RAS JAK JAK KIT->JAK PDGFRA->PI3K PDGFRA->RAS PDGFRA->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK ERK->Proliferation Promotes STAT STAT JAK->STAT STAT->Proliferation Promotes This compound This compound This compound->KIT Inhibits (Switch Pocket & Activation Loop) This compound->PDGFRA

Caption: this compound inhibits KIT and PDGFRA signaling pathways.

Experimental Workflow for Bioavailability Troubleshooting

Bioavailability_Troubleshooting_Workflow Start Start: Observed Poor/ Variable Bioavailability Physicochemical Assess Physicochemical Properties (Solubility, pKa, LogP) Start->Physicochemical IsSolubilityIssue Is Solubility a Limiting Factor? Physicochemical->IsSolubilityIssue Formulation Develop Enhanced Formulations (ASD, Lipid-based) IsSolubilityIssue->Formulation Yes Permeability Assess Membrane Permeability (Caco-2 Assay) IsSolubilityIssue->Permeability No InVitroDissolution In Vitro Dissolution Testing Formulation->InVitroDissolution InVivoPK In Vivo Pharmacokinetic Study (Animal Model) InVitroDissolution->InVivoPK IsEffluxIssue Is Efflux Ratio > 2? Permeability->IsEffluxIssue EffluxInhibitor Caco-2 Assay with Efflux Inhibitors IsEffluxIssue->EffluxInhibitor Yes Metabolism Assess In Vitro Metabolism (Liver Microsomes) IsEffluxIssue->Metabolism No EffluxInhibitor->InVivoPK Metabolism->InVivoPK End End: Optimized Formulation and Understanding of Absorption InVivoPK->End

Caption: Troubleshooting workflow for this compound bioavailability.

References

Ripretinib Technical Support Center: Troubleshooting Degradation and Assay Interference

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on identifying and mitigating the impact of Ripretinib degradation products on analytical assays. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the known degradation products of this compound?

A1: Forced degradation studies under various stress conditions (acidic, basic, and oxidative) have identified six primary degradation products (DPs) of this compound. Their structures have been elucidated using liquid chromatography-mass spectrometry (LC-MS/MS). The identified degradation products are listed in the table below.[1]

Table 1: Identified Degradation Products of this compound [1]

Degradation Product IDChemical Name
DP 17-amino-3-(5-amino-2-bromo-4-fluorophenyl)-1-ethyl-1,6-naphthyridin-2(1H)-one 1-oxide
DP 21-[5-(7-amino-1-ethyl-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-4-bromo-2-fluorophenyl]urea
DP 37-amino-3-(5-amino-2-bromo-4-fluorophenyl)-1-ethyl-1,6-naphthyridin-2(1H)-one
DP 43-(5-amino-2-bromo-4-fluorophenyl)-1-ethyl-7-(methylamino)-1,6-naphthyridin-2(1H)-one
DP 5{4-bromo-5-[1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl]-2-fluorophenyl}carbamic acid
DP 63-(2-bromo-4-fluoro-5-(3-phenylureido)phenyl)-1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridine 1-oxide

Additionally, this compound is metabolized in vivo to an active metabolite, DP-5439 (N-desmethyl-ripretinib).[2][3] Process-related impurities, such as N-Nitroso this compound, have also been identified.[4]

Q2: How can this compound degradation products impact my analytical assays?

A2: this compound degradation products can significantly affect analytical assays in several ways:

  • Chromatographic Interference: Degradation products may co-elute with the parent this compound peak or other components of interest in HPLC or LC-MS analysis, leading to inaccurate quantification.

  • Ion Suppression/Enhancement: In mass spectrometry-based assays, co-eluting degradation products can suppress or enhance the ionization of this compound, leading to variability and inaccuracy in measurements.

  • Inaccurate Potency and Stability Assessment: The presence of unidentified or unresolved degradation products can lead to an overestimation of the stability of this compound and an inaccurate assessment of its potency.

Regulatory guidelines typically limit identified degradation products to 0.5% or less individually and total impurities to 1.0% or less in the final drug product.[5]

Q3: What is the primary mechanism of action of this compound?

A3: this compound is a "switch-control" tyrosine kinase inhibitor (TKI). It targets and inhibits both KIT and platelet-derived growth factor receptor alpha (PDGFRA) kinases, which are key drivers in many gastrointestinal stromal tumors (GISTs).[6] Its dual mechanism of action involves binding to both the switch pocket and the activation loop of the kinase, locking it in an inactive conformation. This prevents downstream signaling pathways that promote cell proliferation and survival.[7]

Ripretinib_Mechanism_of_Action cluster_kinase Kinase Domain ATP_Binding_Pocket ATP Binding Pocket Switch_Pocket Switch Pocket Inactive_Kinase Inactive Kinase Conformation Switch_Pocket->Inactive_Kinase Activation_Loop Activation Loop (Inactive) Activation_Loop->Inactive_Kinase This compound This compound This compound->Switch_Pocket Binds This compound->Activation_Loop Stabilizes Downstream_Signaling Downstream Signaling Blocked Inactive_Kinase->Downstream_Signaling

This compound's dual mechanism of action.

Troubleshooting Guides

HPLC and LC-MS/MS Analysis

Issue: Unexpected Peaks or Peak Splitting in the Chromatogram

  • Possible Cause 1: Presence of Degradation Products. The six identified degradation products of this compound may appear as extra peaks in your chromatogram. Peak splitting can occur if a degradation product co-elutes or elutes very closely to the main this compound peak.[8][9]

    • Troubleshooting Steps:

      • Review Forced Degradation Data: Compare the retention times of the unknown peaks with those observed in forced degradation studies under acidic, basic, and oxidative conditions.

      • Optimize Chromatographic Method: Adjust the mobile phase composition (e.g., organic solvent ratio, pH, buffer concentration) or gradient profile to improve the resolution between this compound and its degradation products.[10]

      • Mass Spectrometry Confirmation: Use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks and compare them to the known masses of this compound degradation products.

  • Possible Cause 2: Sample Solvent Mismatch. Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion and splitting.[9]

    • Troubleshooting Steps:

      • Solvent Compatibility: Whenever possible, dissolve and inject samples in the initial mobile phase.

      • Reduce Solvent Strength: If a different solvent must be used, ensure it is weaker than the mobile phase or present in a very small volume.

  • Possible Cause 3: Column Overload. Injecting too high a concentration of the sample can lead to peak fronting or splitting.[8]

    • Troubleshooting Steps:

      • Dilute the Sample: Reduce the concentration of the sample being injected.

      • Decrease Injection Volume: Use a smaller injection volume.

Issue: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause 1: Secondary Interactions with Column. this compound and some of its degradation products contain basic amine functionalities that can interact with residual silanols on the silica-based stationary phase, leading to peak tailing.[11]

    • Troubleshooting Steps:

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups.

      • Use a Different Column: Consider using a column with end-capping or a different stationary phase (e.g., phenyl) to minimize secondary interactions.[12]

  • Possible Cause 2: Column Contamination or Degradation. Accumulation of strongly retained compounds or degradation of the stationary phase can lead to poor peak shapes.[11]

    • Troubleshooting Steps:

      • Column Washing: Flush the column with a strong solvent to remove contaminants.

      • Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities.

      • Replace the Column: If washing does not improve the peak shape, the column may need to be replaced.

HPLC_Troubleshooting_Workflow Start Start: Chromatographic Issue Observe_Issue Observe Issue Start->Observe_Issue Unexpected_Peaks Unexpected Peaks / Splitting Observe_Issue->Unexpected_Peaks Yes Poor_Peak_Shape Poor Peak Shape Observe_Issue->Poor_Peak_Shape No Check_Degradation Check for Degradants? Unexpected_Peaks->Check_Degradation Check_Column Column Issue? Poor_Peak_Shape->Check_Column Optimize_Method Optimize Method (Gradient, pH) Check_Degradation->Optimize_Method Yes Check_Solvent Sample Solvent Match? Check_Degradation->Check_Solvent No End Issue Resolved Optimize_Method->End Adjust_Solvent Adjust Sample Solvent Check_Solvent->Adjust_Solvent No Check_Concentration High Concentration? Check_Solvent->Check_Concentration Yes Adjust_Solvent->End Dilute_Sample Dilute Sample Check_Concentration->Dilute_Sample Yes Check_Concentration->End No Dilute_Sample->End Wash_Column Wash/Replace Column Check_Column->Wash_Column Yes Check_Column->End No Wash_Column->End

A simplified workflow for troubleshooting HPLC issues.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is a general guideline based on ICH recommendations and practices for tyrosine kinase inhibitors.[13][14][15][16][17]

Objective: To generate potential degradation products of this compound under various stress conditions to support the development and validation of stability-indicating analytical methods.

Materials:

  • This compound drug substance

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or a suitable solvent at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with mobile phase.

  • Thermal Degradation:

    • Spread a thin layer of solid this compound powder in a petri dish.

    • Place in a calibrated oven at 80°C for 48 hours.

    • At specified time points, withdraw a sample, dissolve in a suitable solvent, and dilute with mobile phase.

  • Photolytic Degradation:

    • Expose the this compound stock solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be protected from light.

    • At the end of the exposure, prepare the samples for analysis.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC-UV or LC-MS method. The target degradation is typically 5-20%.[13][15]

Protocol 2: Stability-Indicating HPLC Method for this compound and its Degradation Products

This protocol is adapted from a validated method for the analysis of this compound and its degradation products.[1]

Chromatographic Conditions:

  • Column: Ascentis Express C18 (100 mm x 2.1 mm, 2.7 µm)

  • Mobile Phase: A mixture of ethanol and 0.01% formic acid in water (65:35 v/v), adjusted to pH 4.3.

  • Flow Rate: 0.7 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 261 nm

  • Injection Volume: 10 µL

Method Validation Parameters:

The following table summarizes typical validation parameters for a stability-indicating HPLC method for this compound.

Table 2: HPLC Method Validation Parameters [2][3][10][18]

ParameterTypical Range/Value
Linearity (µg/mL)10 - 5000
Correlation Coefficient (r²)> 0.99
Accuracy (%)85 - 115
Precision (% RSD)< 15
LLOQ (µg/mL)10

Signaling Pathway

This compound inhibits the constitutively active KIT and PDGFRA receptor tyrosine kinases, thereby blocking downstream signaling cascades, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are critical for cell proliferation, survival, and angiogenesis in GIST.

Ripretinib_Signaling_Pathway cluster_membrane Cell Membrane KIT_PDGFRA KIT / PDGFRA RAS RAS KIT_PDGFRA->RAS PI3K PI3K KIT_PDGFRA->PI3K This compound This compound This compound->KIT_PDGFRA Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis

This compound inhibits KIT/PDGFRA signaling pathways.

References

Validation & Comparative

A Head-to-Head Comparison of Ripretinib and Imatinib for the Treatment of Primary KIT-Mutated Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ripretinib and Imatinib, focusing on their efficacy against primary KIT mutations. This analysis is supported by preclinical data and detailed experimental methodologies.

Gastrointestinal stromal tumors (GIST) and systemic mastocytosis are among the cancers frequently driven by gain-of-function mutations in the KIT proto-oncogene, which encodes the receptor tyrosine kinase KIT. The constitutive activation of KIT leads to uncontrolled cell proliferation and survival.[1] For two decades, Imatinib has been the frontline therapy for many of these tumors. However, the emergence of resistance has driven the development of new inhibitors. This compound, a novel switch-control tyrosine kinase inhibitor, has shown broad activity against a wide range of KIT mutations. This guide delves into a comparative analysis of these two inhibitors, with a focus on their activity against primary KIT mutations.

Mechanism of Action: A Tale of Two Inhibitors

Imatinib is a type II tyrosine kinase inhibitor that stabilizes the inactive conformation of the KIT receptor, preventing its phosphorylation and subsequent downstream signaling.[2] It achieves this by binding to the ATP-binding pocket of the kinase domain.[3] However, certain mutations can alter the conformation of this pocket, reducing Imatinib's binding affinity and leading to drug resistance.[4]

This compound, on the other hand, is a "switch-control" inhibitor with a dual mechanism of action. It binds to both the switch pocket and the activation loop of the KIT kinase, locking it in an inactive state.[5] This unique mechanism allows this compound to inhibit a broader spectrum of mutations, including those that are resistant to Imatinib.[5][6]

Comparative Efficacy Against Primary KIT Mutations

Preclinical studies utilizing biochemical and cell-based assays have been instrumental in quantifying the inhibitory activity of this compound and Imatinib against various primary KIT mutations. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro.

Biochemical and Cellular IC50 Values

The following tables summarize the IC50 values of this compound and Imatinib against wild-type KIT and several primary KIT mutations commonly found in GIST and other cancers.

KIT Mutation Drug Biochemical IC50 (nM) Cellular IC50 (nM) Reference
Wild-Type Imatinib~100-[4]
This compound--
Exon 11 (V560D) Imatinib-3[7]
This compound--
Exon 13 (K642E) Imatinib-195[8]
This compound--

Data for this compound against some primary mutations in a direct head-to-head preclinical comparison with Imatinib is limited in the public domain, as much of the focus of this compound's development was on Imatinib-resistant secondary mutations.

Clinical Insights

While direct head-to-head clinical trials of this compound versus Imatinib as a first-line treatment are not yet widely available, data from later-line studies provide valuable insights. The INVICTUS Phase III trial demonstrated the efficacy of this compound in patients with advanced GIST who had progressed on multiple prior therapies, including Imatinib.[9] In this heavily pretreated population, this compound showed a significant improvement in progression-free survival (PFS) compared to placebo, with a median PFS of 6.3 months versus 1.0 month.[9] The INTRIGUE Phase III trial compared this compound to Sunitinib (a second-line TKI) in patients who had progressed on Imatinib. While the overall results did not show superiority for this compound, subgroup analyses suggested a benefit in patients with specific mutation profiles.

Experimental Protocols

The following are representative protocols for key experiments used to evaluate the efficacy of tyrosine kinase inhibitors.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant KIT protein (wild-type or mutant)

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Test compounds (this compound, Imatinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Assay plates (e.g., 384-well white plates)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In the assay plate, add the recombinant KIT enzyme.

  • Add the test compounds to the wells and pre-incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Allow the reaction to proceed for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 30°C).

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Convert the generated ADP to ATP and induce a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines expressing specific KIT mutations

  • Complete cell culture medium

  • Test compounds (this compound, Imatinib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at the appropriate wavelength

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified duration (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Visualizing the Molecular Landscape

KIT Signaling Pathway

Mutations in KIT lead to its constitutive activation, triggering a cascade of downstream signaling pathways that drive tumor growth and survival. The diagram below illustrates the key pathways involved.

KIT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KIT KIT Receptor RAS RAS KIT->RAS PI3K PI3K KIT->PI3K JAK JAK KIT->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT STAT JAK->STAT STAT->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation IC50_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of Inhibitor Add_Compound Add Inhibitor to Cells Compound_Prep->Add_Compound Cell_Seeding Seed Cells in 96-well Plate Cell_Seeding->Add_Compound Incubation Incubate for 72 hours Add_Compound->Incubation Add_Reagent Add Viability Reagent (e.g., MTT) Incubation->Add_Reagent Measure_Signal Measure Signal (Absorbance/Luminescence) Add_Reagent->Measure_Signal Calculate_Viability Calculate % Viability Measure_Signal->Calculate_Viability Plot_Curve Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

References

A Head-to-Head In Vitro Comparison of Ripretinib and Regorafenib for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapies, Ripretinib and Regorafenib have emerged as significant multi-kinase inhibitors, particularly in the treatment of gastrointestinal stromal tumors (GIST). While both drugs exhibit broad-spectrum activity, their in vitro profiles reveal distinct mechanisms and potencies against various kinases. This guide provides a detailed head-to-head comparison of this compound and Regorafenib, supported by available in vitro experimental data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action and Target Specificity

This compound is a novel type II switch-control tyrosine kinase inhibitor.[1][2] Its unique dual mechanism of action involves binding to both the "switch pocket" and the activation loop of the kinase, effectively locking it in an inactive state.[3][4][5] This mechanism allows this compound to potently inhibit a wide range of mutations in KIT and PDGFRA, which are primary drivers of GIST.[2][3][4][6] In vitro studies have demonstrated its activity against wild-type KIT and PDGFRA, as well as primary and secondary resistance mutations in KIT exons 9, 11, 13, 14, 17, and 18, and PDGFRA exons 12, 14, and 18.[1][3][6] Additionally, this compound has shown inhibitory activity against other kinases such as PDGFRB, TIE2, VEGFR2, and BRAF.[1][3]

Regorafenib, on the other hand, is a multi-kinase inhibitor that targets a broad range of kinases involved in oncogenesis, tumor angiogenesis, and the tumor microenvironment.[7][8] In vitro assays have confirmed its inhibitory activity against VEGFR1, VEGFR2, VEGFR3, TIE2, PDGFR-β, FGFR, KIT, RET, and BRAF.[7][8] Its mechanism involves blocking the kinase activity of these receptors, thereby interfering with downstream signaling pathways crucial for tumor growth and proliferation.

Quantitative Comparison of Kinase Inhibition

The following tables summarize the in vitro inhibitory activity of this compound and Regorafenib against various kinases, as indicated by their half-maximal inhibitory concentration (IC50) values. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Target Kinase This compound IC50 (nM) Source
Wild-type KIT4[9]
KIT (V654A)8[9]
KIT (T670I)18[9]
KIT (D816H)5[9]
KIT (D816V)14[9]
Various Kinases<10[10]
Target Kinase Regorafenib IC50 (nM) Source
VEGFR113[3][7][8]
VEGFR24.2[3][7][8][11]
VEGFR346[3][7][8]
PDGFRβ22[3][7][8][11]
c-Kit7[3][7][8][11]
RET1.5[3][7][8][11]
Raf-12.5[3][7][8]
B-RAF28[11]
TIE2311[11]

Signaling Pathway Inhibition

Both this compound and Regorafenib exert their anti-tumor effects by inhibiting key signaling pathways. The diagrams below, generated using the DOT language, illustrate the primary targets of each drug and the downstream pathways they modulate.

Ripretinib_Signaling_Pathway This compound This compound KIT KIT (Wild-type & Mutants) This compound->KIT PDGFRA PDGFRA (Wild-type & Mutants) This compound->PDGFRA Other_Kinases Other Kinases (PDGFRB, TIE2, VEGFR2, BRAF) This compound->Other_Kinases PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway KIT->PI3K_AKT_mTOR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway KIT->RAS_RAF_MEK_ERK PDGFRA->PI3K_AKT_mTOR PDGFRA->RAS_RAF_MEK_ERK Cell_Survival Cell Survival PI3K_AKT_mTOR->Cell_Survival Cell_Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Cell_Proliferation

Caption: this compound's mechanism of action targeting KIT and PDGFRA.

Regorafenib_Signaling_Pathway Regorafenib Regorafenib VEGFR VEGFR1/2/3 Regorafenib->VEGFR TIE2 TIE2 Regorafenib->TIE2 PDGFRB PDGFRβ Regorafenib->PDGFRB FGFR FGFR Regorafenib->FGFR KIT_RET KIT / RET Regorafenib->KIT_RET BRAF BRAF Regorafenib->BRAF Angiogenesis Angiogenesis VEGFR->Angiogenesis TIE2->Angiogenesis Cell_Proliferation Cell Proliferation PDGFRB->Cell_Proliferation FGFR->Cell_Proliferation KIT_RET->Cell_Proliferation BRAF->Cell_Proliferation Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Purified Kinase - Substrate (e.g., peptide) - ATP - Assay Buffer Start->Prepare_Reagents Add_Inhibitor Add Test Compound (this compound or Regorafenib) at various concentrations Prepare_Reagents->Add_Inhibitor Incubate_1 Pre-incubate Kinase and Inhibitor Add_Inhibitor->Incubate_1 Initiate_Reaction Initiate Reaction by adding ATP Incubate_1->Initiate_Reaction Incubate_2 Incubate at 30°C (e.g., 60 minutes) Initiate_Reaction->Incubate_2 Stop_Reaction Stop Reaction (e.g., add EDTA) Incubate_2->Stop_Reaction Detect_Signal Detect Signal (e.g., radioactivity, fluorescence, luminescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data: - Calculate % Inhibition - Determine IC50 value Detect_Signal->Analyze_Data End End Analyze_Data->End Cell_Proliferation_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in a 96-well plate Start->Seed_Cells Incubate_1 Incubate for 24 hours to allow attachment Seed_Cells->Incubate_1 Add_Inhibitor Add Test Compound (this compound or Regorafenib) at various concentrations Incubate_1->Add_Inhibitor Incubate_2 Incubate for 72 hours Add_Inhibitor->Incubate_2 Add_MTT Add MTT/MTS Reagent to each well Incubate_2->Add_MTT Incubate_3 Incubate for 2-4 hours (Formation of Formazan) Add_MTT->Incubate_3 Solubilize Add Solubilization Solution (e.g., DMSO) Incubate_3->Solubilize Measure_Absorbance Measure Absorbance (e.g., at 570 nm) Solubilize->Measure_Absorbance Analyze_Data Analyze Data: - Calculate % Viability - Determine GI50/IC50 value Measure_Absorbance->Analyze_Data End End Analyze_Data->End

References

Navigating Resistance: A Comparative Guide to the Cross-Resistance Profile of Ripretinib with Other Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapy for gastrointestinal stromal tumors (GIST) is characterized by a constant battle against drug resistance. While tyrosine kinase inhibitors (TKIs) have revolutionized treatment, the emergence of secondary mutations in the target kinases, KIT and PDGFRA, frequently leads to treatment failure. Ripretinib (Qinlock®), a novel switch-control TKI, has emerged as a critical therapeutic option for patients with advanced, heavily pretreated GIST. This guide provides an in-depth comparison of the cross-resistance profile of this compound with other TKIs, supported by experimental data, detailed methodologies, and visual representations of key biological processes.

This compound's Unique Mechanism of Action: A "Switch-Control" Inhibitor

Unlike conventional TKIs that primarily target the ATP-binding pocket of the kinase in its inactive conformation, this compound employs a dual mechanism of action.[1] It functions as a "switch-control" inhibitor, binding to both the switch pocket and the activation loop of KIT and PDGFRA kinases.[1][2][3] This unique binding mode locks the kinase in an inactive state, effectively preventing the conformational changes required for activation and downstream signaling.[1][2] This broad mechanism of action is the foundation of this compound's activity against a wide spectrum of mutations, including those that confer resistance to other TKIs.[2][3][4]

Comparative Efficacy Against Resistant Mutations

The clinical and preclinical efficacy of this compound is most evident in its ability to inhibit a broad range of primary and secondary mutations in KIT and PDGFRA that are resistant to other approved TKIs such as imatinib, sunitinib, and regorafenib.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other TKIs against various KIT and PDGFRA mutations, providing a quantitative measure of their potency. Lower IC50 values indicate greater potency.

Mutation This compound IC50 (nM) Imatinib IC50 (nM) Sunitinib IC50 (nM) Regorafenib IC50 (nM) Avapritinib IC50 (nM) Reference(s)
KIT Exon 11 (Primary) VariesSensitiveVariesVariesVaries[2][5]
KIT Exon 11 + V654A (Exon 13)Higher than SunitinibResistantSensitiveHigher than SunitinibHigher than Sunitinib[2][3]
KIT Exon 11 + T670I (Exon 14)Higher than SunitinibResistantSensitiveVariesVaries[3]
KIT Exon 11 + N822K (Exon 17)SensitiveResistantResistantSensitiveSensitive[2][5]
KIT D816V (Exon 17)SensitiveResistantResistantResistantSensitive[3][6]
PDGFRA (Primary)
PDGFRA D842V (Exon 18)Moderately SensitiveResistantResistantResistantHighly Sensitive[3][7]

Note: "Varies" indicates that the IC50 value is dependent on the specific mutation within the exon. "Sensitive" and "Resistant" are general characterizations based on preclinical and clinical data when specific IC50 values are not uniformly reported.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a TKI to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of a TKI against a specific mutant kinase.

Materials:

  • Recombinant purified wild-type or mutant KIT/PDGFRA kinase domain.

  • ATP (Adenosine triphosphate).

  • Biotinylated peptide substrate.

  • Test compounds (TKIs) at various concentrations.

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Detection reagents (e.g., Streptavidin-conjugated horseradish peroxidase (HRP) and a chemiluminescent substrate).

  • 96-well microplates.

  • Plate reader capable of measuring luminescence.

Procedure:

  • Prepare serial dilutions of the test TKI in DMSO.

  • In a 96-well plate, add the recombinant kinase, the biotinylated peptide substrate, and the diluted TKI to the assay buffer.

  • Initiate the kinase reaction by adding a specific concentration of ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Add streptavidin-HRP to each well to bind to the biotinylated substrate.

  • After incubation, wash the plate to remove unbound reagents.

  • Add a chemiluminescent HRP substrate and measure the luminescence using a plate reader.

  • The signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each TKI concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Cell Viability Assay (MTT/CCK-8)

This assay assesses the effect of a TKI on the proliferation and survival of GIST cells harboring specific mutations.

Objective: To determine the concentration of a TKI that inhibits the growth of a GIST cell line by 50% (GI50).

Materials:

  • GIST cell lines with known KIT or PDGFRA mutations (e.g., GIST-T1, GIST-882).

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Test compounds (TKIs) at various concentrations.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent.

  • Solubilization solution (for MTT assay, e.g., DMSO or SDS in HCl).

  • 96-well cell culture plates.

  • Spectrophotometer (plate reader).

Procedure:

  • Seed GIST cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the TKI for a specified duration (e.g., 72 hours).

  • After the incubation period, add the MTT or CCK-8 reagent to each well.

  • Incubate for a further 1-4 hours to allow for the conversion of the reagent by metabolically active cells.

  • If using MTT, add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a plate reader.

  • Calculate the percentage of cell viability for each TKI concentration relative to untreated control cells.

  • Determine the GI50 value by plotting the percentage of viability against the log of the TKI concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Cellular Processes

To facilitate a deeper understanding of the molecular interactions and experimental designs, the following diagrams are provided.

GIST_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KIT_PDGFRA KIT/PDGFRA Receptor Tyrosine Kinase RAS RAS KIT_PDGFRA->RAS Activation PI3K PI3K KIT_PDGFRA->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->KIT_PDGFRA Inhibits (Switch-Control) Other_TKIs Other TKIs Other_TKIs->KIT_PDGFRA Inhibits (ATP-binding pocket)

Caption: Simplified signaling pathways downstream of KIT/PDGFRA in GIST and the inhibitory action of TKIs.

TKI_Resistance_Workflow cluster_invitro In Vitro Analysis cluster_biochemical Biochemical Analysis cluster_invivo In Vivo Analysis (Optional) Cell_Lines GIST Cell Lines (Defined Mutations) TKI_Treatment Treat with This compound & Other TKIs (Dose-Response) Cell_Lines->TKI_Treatment Viability_Assay Cell Viability Assay (MTT/CCK-8) TKI_Treatment->Viability_Assay IC50_Determination Determine IC50/GI50 Values Viability_Assay->IC50_Determination Recombinant_Kinase Recombinant Mutant Kinases Kinase_Assay Kinase Inhibition Assay Recombinant_Kinase->Kinase_Assay Biochem_IC50 Determine Biochemical IC50 Values Kinase_Assay->Biochem_IC50 Xenograft_Models Patient-Derived Xenografts (PDX) InVivo_Treatment Treat Mice with TKIs Xenograft_Models->InVivo_Treatment Tumor_Measurement Measure Tumor Volume InVivo_Treatment->Tumor_Measurement Efficacy_Assessment Assess In Vivo Efficacy Tumor_Measurement->Efficacy_Assessment

Caption: Experimental workflow for assessing TKI cross-resistance in GIST models.

Conclusion

This compound demonstrates a broad and potent inhibitory profile against a wide range of clinically relevant KIT and PDGFRA mutations that confer resistance to other TKIs. Its unique switch-control mechanism of action provides a distinct advantage in overcoming the heterogeneity of resistance mutations that arise during sequential TKI therapy. While resistance to this compound can still emerge, often through mutations in the ATP-binding pocket, it represents a significant advancement in the management of heavily pretreated GIST. The data presented in this guide underscore the importance of mutational profiling to guide treatment decisions and highlight the continued need for the development of novel therapeutic strategies to combat TKI resistance.

References

Predicting Ripretinib Response in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of preclinical data on biomarkers for predicting Ripretinib (Qinlock®) response, particularly in the context of Gastrointestinal Stromal Tumors (GIST). This compound is a "switch-control" tyrosine kinase inhibitor (TKI) that uniquely locks the KIT and PDGFRA kinases in an inactive conformation, rendering it effective against a broad spectrum of primary and secondary mutations that confer resistance to other TKIs. Understanding the preclinical biomarkers that predict sensitivity and resistance to this compound is crucial for patient stratification and the development of next-generation therapies.

Data Presentation: Comparative Efficacy of this compound

The preclinical efficacy of this compound is intrinsically linked to the underlying KIT and PDGFRA mutation status of the tumor. Preclinical studies have demonstrated this compound's potent activity against a wide range of mutations, especially those in the KIT activation loop (exons 17 and 18) which are common drivers of resistance to imatinib and sunitinib.

In Vitro Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various KIT mutations, demonstrating its broad-spectrum activity.

TargetIC50 (nM)Mutation LocationImplication
Wild-type KIT4N/ABaseline activity
KIT V654A8ATP-binding pocket (Exon 13)Activity against a common sunitinib-sensitive mutation
KIT T670I18ATP-binding pocket (Exon 14)Activity against another sunitinib-sensitive mutation
KIT D816H5Activation loop (Exon 17)High potency against a key resistance mutation
KIT D816V14Activation loop (Exon 17)Potent activity against a common imatinib-resistant mutation

Data compiled from publicly available preclinical study information.

In Vivo Tumor Growth Inhibition in Xenograft Models

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon existing research. Below are representative protocols for key assays used to evaluate this compound's efficacy in preclinical models.

Cell Viability Assay (MTS-based)

This protocol is used to assess the effect of this compound on the viability of GIST cell lines.

  • Cell Seeding: GIST cell lines with known KIT mutations (e.g., GIST-T1, GIST-882) are seeded in 96-well plates at a density of 5,000-10,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Drug Treatment: After 24 hours of incubation to allow for cell attachment, the medium is replaced with fresh medium containing serial dilutions of this compound or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTS Reagent Addition: 20 µL of MTS reagent (CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega) is added to each well.

  • Incubation and Absorbance Reading: The plates are incubated for 1-4 hours at 37°C. The absorbance at 490 nm is then measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of KIT Phosphorylation

This protocol is used to determine the effect of this compound on the phosphorylation of the KIT receptor, a direct measure of its inhibitory activity.

  • Cell Lysis: GIST cells are treated with this compound or a vehicle control for a specified time (e.g., 2-4 hours). The cells are then washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit (Thermo Fisher Scientific).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-KIT (e.g., Tyr719) and total KIT.

  • Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The band intensities are quantified using densitometry software. The ratio of phospho-KIT to total KIT is calculated to determine the extent of inhibition.

Mandatory Visualizations

KIT Signaling Pathway and TKI Inhibition

KIT_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_atp_pocket ATP-binding Pocket (Exons 13, 14) cluster_activation_loop Activation Loop (Exons 17, 18) cluster_inhibitors Tyrosine Kinase Inhibitors KIT KIT Receptor ATP_Pocket ATP Activation_Loop Activation Loop SCF SCF (Ligand) SCF->KIT Binds ATP_Pocket->Activation_Loop PI3K_AKT PI3K/AKT Pathway Activation_Loop->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Activation_Loop->RAS_MAPK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation Imatinib Imatinib Imatinib->ATP_Pocket Inhibits (Primary Mutations) Sunitinib Sunitinib Sunitinib->ATP_Pocket Inhibits (ATP Pocket Mutations) This compound This compound (Switch-control) This compound->ATP_Pocket Broadly Inhibits This compound->Activation_Loop Inhibits (Activation Loop Mutations)

Caption: Simplified KIT signaling pathway and points of inhibition by different TKIs.

Predictive Biomarkers for TKI Response in GIST

TKI_Response_Biomarkers cluster_primary Primary Mutation Status cluster_secondary Secondary (Resistance) Mutation Status cluster_treatment Predicted Response Primary_Mutation Primary KIT/PDGFRA Mutation No_Secondary No Secondary Mutations Primary_Mutation->No_Secondary ATP_Pocket_Mutation ATP-binding Pocket Mutation (Exons 13, 14) Primary_Mutation->ATP_Pocket_Mutation Acquired Resistance Activation_Loop_Mutation Activation Loop Mutation (Exons 17, 18) Primary_Mutation->Activation_Loop_Mutation Acquired Resistance Imatinib_Response Imatinib Sensitive No_Secondary->Imatinib_Response Sunitinib_Response Sunitinib Sensitive ATP_Pocket_Mutation->Sunitinib_Response Resistance Resistance to Imatinib/Sunitinib ATP_Pocket_Mutation->Resistance to Imatinib Ripretinib_Response This compound Sensitive Activation_Loop_Mutation->Ripretinib_Response Activation_Loop_Mutation->Resistance to Imatinib/Sunitinib Preclinical_Workflow cluster_models 1. Preclinical Model Selection cluster_invitro 2. In Vitro Evaluation cluster_invivo 3. In Vivo Efficacy Studies cluster_analysis 4. Endpoint Analysis Cell_Lines GIST Cell Lines (Defined Mutations) Viability_Assay Cell Viability Assay (IC50 Determination) Cell_Lines->Viability_Assay Western_Blot_InVitro Western Blot (KIT Phosphorylation) Cell_Lines->Western_Blot_InVitro PDX_Models Patient-Derived Xenografts (Clinically Relevant Mutations) Xenograft_Implantation Tumor Implantation in Immunocompromised Mice PDX_Models->Xenograft_Implantation Viability_Assay->Xenograft_Implantation Informs dose selection Treatment Treatment with this compound vs. Control/Comparator Xenograft_Implantation->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Tumor_Analysis Tumor Excision and Histopathological Analysis Tumor_Measurement->Tumor_Analysis Western_Blot_InVivo Western Blot (Target Modulation in Tumors) Tumor_Analysis->Western_Blot_InVivo

Ripretinib in Gastrointestinal Stromal Tumors: A Comparative Analysis Across GIST Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of Ripretinib's efficacy across various subtypes of Gastrointestinal Stromal Tumors (GISTs). Designed for researchers, scientists, and drug development professionals, this document synthesizes data from pivotal clinical trials, offering a detailed examination of this compound's performance, experimental protocols, and underlying signaling pathways.

Executive Summary

This compound, a switch-control tyrosine kinase inhibitor (TKI), has demonstrated significant clinical activity in patients with advanced GIST, particularly in later lines of treatment. Its unique dual mechanism of action targets both the switch pocket and the activation loop of KIT and PDGFRA kinases, leading to broad inhibition of primary and secondary mutations that drive treatment resistance.[1][2][3][4][5] This guide presents a comparative analysis of this compound's efficacy based on the mutational status of the tumor, drawing primarily from the pivotal Phase III INVICTUS and INTRIGUE trials.

Comparative Efficacy of this compound in GIST Subtypes

The efficacy of this compound varies across different GIST subtypes, which are primarily defined by mutations in the KIT and PDGFRA genes.

This compound in the Fourth-Line and Beyond Setting (INVICTUS Trial)

The INVICTUS trial evaluated this compound in patients with advanced GIST who had progressed on at least three prior TKIs.[1][6][7] this compound demonstrated a significant improvement in progression-free survival (PFS) and overall survival (OS) compared to placebo across various mutational subgroups.[2][8][9]

Table 1: Efficacy of this compound in the INVICTUS Trial by GIST Subtype

GIST Subtype (by Mutation)Median Progression-Free Survival (PFS) - this compoundMedian Progression-Free Survival (PFS) - PlaceboHazard Ratio (HR) for PFSP-value for PFS
Overall Population 6.3 months[2][6]1.0 month[2][6]0.15[6]< 0.0001[6]
KIT Exon 11 Not explicitly reported, but benefit observed[2][8]Not explicitly reported, but benefit observed[2][8]-< 0.0001[2][8]
KIT Exon 9 Not explicitly reported, but benefit observed[2][8]Not explicitly reported, but benefit observed[2][8]-= 0.0023[2][8]
Secondary KIT Exon 13 Benefit observed[2][8]Benefit observed[2][8]-< 0.0001[2][8]
Secondary KIT Exon 17 Benefit observed[2][8]Benefit observed[2][8]-< 0.0001[2][8]
Wild-Type KIT/PDGFRA 2 to 23 months (range)[2]0.9 to 10.1 months (range)[2]--

Data from the INVICTUS Phase III trial.[2][6][8]

This compound in the Second-Line Setting (INTRIGUE Trial)

The INTRIGUE trial compared the efficacy of this compound to Sunitinib in patients with advanced GIST who had progressed on Imatinib.[10][11] While this compound did not meet the primary endpoint of superiority in PFS over Sunitinib in the overall population, subgroup analyses revealed important differences based on mutational status.[10][12]

Table 2: Efficacy of this compound vs. Sunitinib in the INTRIGUE Trial by GIST Subtype

GIST Subtype (by Mutation)Median Progression-Free Survival (PFS) - this compoundMedian Progression-Free Survival (PFS) - SunitinibHazard Ratio (HR) for PFSObjective Response Rate (ORR) - this compoundObjective Response Rate (ORR) - Sunitinib
Overall Population (ITT) 8.0 months[10]8.3 months[10]1.05[10]21.7%[10][12]17.6%[10][12]
KIT Exon 11 8.3 months[10]7.0 months[10]0.88[10]23.9%[10][12]14.6%[10][12]
KIT Exon 9 5.5 months[10]13.8 months[10]2.85[10]--
KIT Exon 11 + Secondary Exon 17/18 14.2 months[13][14]1.5 months[13][14]0.22[13][14]--
KIT Exon 11 + Secondary Exon 13/14 4.0 months[13][15]15.0 months[13][15]3.94[13]--
Wild-Type KIT/PDGFRA 7.0 months[12]4.1 months[12]0.90[10][12]--

Data from the INTRIGUE Phase III trial.[10][12][13][14][15]

Signaling Pathways and Mechanism of Action

GISTs are primarily driven by gain-of-function mutations in KIT or PDGFRA receptor tyrosine kinases, leading to constitutive activation of downstream signaling pathways that promote cell proliferation and survival.[2] this compound functions as a switch-control TKI that locks the kinase in an inactive conformation, thereby blocking downstream signaling.[1][3][4][5]

GIST_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KIT/PDGFRA KIT/PDGFRA RAS RAS KIT/PDGFRA->RAS PI3K PI3K KIT/PDGFRA->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors Cell_Proliferation_Survival Cell_Proliferation_Survival Transcription_Factors->Cell_Proliferation_Survival Promotes This compound This compound This compound->KIT/PDGFRA Inhibits

Caption: Simplified signaling pathway in GIST and the inhibitory action of this compound.

Experimental Protocols

INVICTUS Trial (NCT03353753)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase III trial.[7][9]

  • Patient Population: 129 patients with advanced GIST who had received at least three prior TKIs, including imatinib, sunitinib, and regorafenib.[2][7][9]

  • Treatment Arms: Patients were randomized 2:1 to receive either this compound 150 mg once daily or a placebo.[9] Crossover to the this compound arm was permitted for patients in the placebo group upon disease progression.[6]

  • Primary Endpoint: Progression-free survival (PFS) as assessed by blinded independent central review.[1]

  • Mutational Analysis: Tumor tissue and/or liquid biopsy samples were collected before enrollment for next-generation sequencing to determine KIT and PDGFRA mutational status.[2][8]

INTRIGUE Trial (NCT03673501)
  • Study Design: A randomized, open-label, multicenter, Phase III trial.[10][11]

  • Patient Population: 453 patients with advanced GIST who had progressed on or were intolerant to first-line treatment with imatinib.[10][11]

  • Treatment Arms: Patients were randomized 1:1 to receive either this compound 150 mg once daily (continuous dosing) or Sunitinib 50 mg once daily (4 weeks on, 2 weeks off).[10][11]

  • Primary Endpoint: Progression-free survival (PFS) by RECIST v1.1.[10]

  • Mutational Analysis: Baseline circulating tumor DNA (ctDNA) from peripheral blood was analyzed using the Guardant360 liquid biopsy assay to determine primary and secondary KIT and PDGFRA mutations.[16]

Experimental_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up & Analysis Eligibility_Criteria Eligibility_Criteria Informed_Consent Informed_Consent Eligibility_Criteria->Informed_Consent Baseline_Assessments Baseline_Assessments Informed_Consent->Baseline_Assessments Randomization_1_1 Randomization Baseline_Assessments->Randomization_1_1 Ripretinib_Arm This compound Randomization_1_1->Ripretinib_Arm Comparator_Arm Comparator (Placebo/Sunitinib) Randomization_1_1->Comparator_Arm Tumor_Assessment Tumor_Assessment Ripretinib_Arm->Tumor_Assessment Comparator_Arm->Tumor_Assessment Safety_Monitoring Safety_Monitoring Tumor_Assessment->Safety_Monitoring Data_Analysis Data_Analysis Safety_Monitoring->Data_Analysis Ripretinib_Action_Logic cluster_gist_mutations GIST Mutational Landscape Primary_Mutations Primary Mutations (e.g., KIT Exon 11, 9) Tumor_Growth Tumor_Growth Primary_Mutations->Tumor_Growth Secondary_Mutations Secondary (Resistance) Mutations (e.g., KIT Exon 13, 14, 17, 18) Treatment_Resistance Treatment_Resistance Secondary_Mutations->Treatment_Resistance This compound This compound This compound->Primary_Mutations Inhibits This compound->Secondary_Mutations Inhibits

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Ripretinib

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of Ripretinib, a tyrosine kinase inhibitor. The procedures outlined are intended for researchers, scientists, and drug development professionals in a laboratory setting. Adherence to these guidelines is crucial for ensuring personnel safety, environmental protection, and regulatory compliance.

Pre-Disposal Safety and Handling

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The formulated product is classified as a suspected reproductive toxin that may cause damage to organs through prolonged or repeated exposure[1].

  • Engineering Controls: Use only in areas with appropriate exhaust ventilation. Ensure a safety shower and eye wash station are readily accessible[2].

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear protective gloves[2].

    • Eye Protection: Use safety goggles with side-shields[2].

    • Skin and Body Protection: Wear impervious clothing to avoid skin contact[2].

    • Respiratory Protection: In case of dust formation, use a suitable respirator or a self-contained breathing apparatus[2][3].

This compound Waste Characterization and Segregation

Proper disposal begins with correct waste characterization and segregation. Due to its potential hazards, this compound waste should be managed as a hazardous pharmaceutical waste unless determined otherwise by a qualified environmental health and safety (EHS) professional.

  • Do not dispose of this compound down the drain or in regular trash. This practice is prohibited for hazardous pharmaceuticals to prevent environmental contamination of waterways[2][4][5][6].

  • Segregate Waste Streams: Keep this compound waste separate from non-hazardous laboratory waste to ensure proper handling and disposal[7][8].

Step-by-Step Disposal Protocol

The following protocol details the procedure for the collection and disposal of this compound waste in a laboratory or clinical research setting.

  • Identify Waste: Identify all materials contaminated with this compound, including:

    • Unused or expired this compound powder or tablets.

    • Contaminated labware (e.g., vials, pipettes, flasks).

    • Contaminated PPE (e.g., gloves, gowns).

    • Spill cleanup materials.

  • Containment:

    • Place all identified this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.

    • Per U.S. Environmental Protection Agency (EPA) guidelines, hazardous pharmaceutical waste is typically collected in black containers [6][9].

    • Ensure the container is kept closed except when adding waste[8].

  • Labeling:

    • Label the container clearly as "Hazardous Waste - Pharmaceuticals" and specify "Contains this compound."

    • Include the accumulation start date and other information as required by your institution and local regulations.

  • Storage:

    • Store the sealed waste container in a secure, designated satellite accumulation area or a central hazardous waste storage facility.

    • Ensure the storage area is away from incompatible materials[8].

  • Final Disposal:

    • Arrange for the collection of the waste by a licensed hazardous material disposal company[4].

    • The required method of disposal for this type of pharmaceutical waste is high-temperature incineration (typically above 1,200°C) in a facility equipped with an afterburner and scrubber to manage emissions[4][10].

  • Documentation:

    • Maintain meticulous records of all disposed this compound, including quantities and disposal dates.

    • Obtain and file a certificate of destruction from the disposal vendor if available[9][11].

Disposal Parameters Summary

The following table summarizes the critical parameters for the disposal of this compound.

ParameterSpecificationRationale / Regulatory Standard
Waste Classification Hazardous Pharmaceutical WastePrecautionary measure based on potential reproductive and organ toxicity[1]. Regulated under EPA RCRA Subpart P in the U.S[6][12].
Primary Disposal Method High-Temperature IncinerationEnsures complete destruction of the active pharmaceutical ingredient. Recommended for hazardous pharmaceuticals[4][10].
Incineration Temperature > 1,200°CStandard for hazardous waste to prevent the release of toxic pollutants[10].
Waste Container Color BlackStandard color for hazardous pharmaceutical waste containers in the U.S[6][9].
Environmental Precaution Do not discharge to drains or groundPrevents contamination of water sources. This compound is slightly hazardous to water[2][4][13].
Regulatory Compliance Local, State, and FederalDisposal must adhere to all applicable environmental regulations[2][4].

Visual Workflow for this compound Disposal

The diagram below illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Ripretinib_Disposal_Workflow start This compound Waste Generated (Unused product, contaminated labware, PPE, spill debris) ppe Step 1: Wear Appropriate PPE (Gloves, Gown, Eye Protection) start->ppe characterize Step 2: Characterize Waste (Treat as Hazardous Pharmaceutical Waste) ppe->characterize segregate Step 3: Segregate from Non-Hazardous Waste characterize->segregate no_drain Prohibited: Do NOT Dispose in Sink or Regular Trash segregate->no_drain contain Step 4: Place in Designated Black Hazardous Waste Container segregate->contain label_store Step 5: Securely Close, Label, and Store in Designated Area contain->label_store contact_vendor Step 6: Arrange Pickup by Licensed Hazardous Waste Vendor label_store->contact_vendor incinerate Step 7: Final Disposal via High-Temperature Incineration contact_vendor->incinerate document Step 8: Document Disposal (Maintain Records) incinerate->document

References

Essential Safety and Logistical Information for Handling Ripretinib

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial guidance for the safe handling and disposal of Ripretinib, a kinase inhibitor, intended for researchers, scientists, and drug development professionals. Adherence to these procedures is vital to minimize exposure and ensure a safe laboratory environment.

Hazard Identification and Occupational Exposure

This compound is classified as a hazardous substance with the following primary concerns[1]:

  • Reproductive Toxicity (Category 2): Suspected of damaging fertility and the unborn child.

  • Specific Target Organ Toxicity, Repeated Exposure (Category 1): Causes damage to the hematopoietic system and skin through prolonged or repeated exposure.

  • Kinase Inhibitor Effects: May adversely affect rapidly dividing cells[1].

An Occupational Exposure Limit (OEL) has been established to minimize health risks associated with handling this compound.

CompoundIssuerOccupational Exposure Limit (OEL) - TWA
This compoundDeciphera40 µg/m³

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound to prevent skin and eye contact, inhalation, and ingestion. The required PPE varies based on the specific handling procedures and the potential for exposure.

TaskRequired Personal Protective Equipment
Routine Handling (weighing, formulating) - Gloves: Protective gloves (impervious).- Eye Protection: Safety glasses with side-shields or safety goggles[2].- Body Protection: Impervious clothing such as a lab coat[2].- Respiratory Protection: A suitable respirator should be used if dust is generated and engineering controls are not sufficient[2].
Spill Cleanup - Gloves: Protective gloves.- Eye Protection: Safety goggles with side-shields[2].- Body Protection: Full protective clothing or disposable coveralls[1][2].- Respiratory Protection: An approved, positive pressure, self-contained breathing apparatus may be necessary for large spills[1].

Note: Protective garments should not be worn in common areas, and proper gowning and de-gowning practices must be followed[1].

Handling and Engineering Controls

Safe handling of this compound requires a combination of engineering controls and specific procedural steps to minimize dust generation and exposure.

Engineering Controls:

  • Ventilation: Use local exhaust ventilation (LEV) or work within a fume hood, especially during procedures that may generate dust[1][3].

  • Containment: For high-dust generating operations, specifically designed and engineered enclosures should be utilized[1].

  • Safety Stations: Ensure an emergency eye wash station and safety shower are readily accessible[2].

Procedural Steps for Handling:

  • Obtain Special Instructions: Before use, obtain and review the Safety Data Sheet (SDS)[1].

  • Prevent Dust Generation: Minimize the creation and accumulation of dust[1]. Avoid actions that could cause tablets to be crushed or broken outside of a controlled environment[1].

  • Avoid Contact: Prevent contact with eyes, skin, and mucous membranes[1].

  • Hygiene Practices: Wash hands, forearms, and face thoroughly after handling[1]. Do not eat, drink, or smoke in areas where this compound is handled or stored[1].

  • Storage: Store in a locked, light-protected area at 20 – 25 °C, with excursions permitted to 15-30 °C[1].

Spill Management and Disposal Plan

In the event of a spill, immediate and appropriate action is necessary to contain the material and decontaminate the area.

Spill Response Protocol:

  • Evacuate and Secure: Evacuate unnecessary personnel from the area.

  • Use Appropriate PPE: Don the full required PPE for spill cleanup as outlined in the table above[1].

  • Contain the Spill:

    • Crushed/Broken Tablets or Powder: DO NOT RAISE DUST. Cover the spill with a damp cloth or towel to minimize airborne particles. Surround the spill with absorbent material[1].

    • Intact Tablets: Scoop up the spilled tablets[1].

  • Clean-up:

    • Carefully scoop the material (broken tablets, powder, and absorbents) into a leak-proof, suitable container for hazardous waste[1].

    • If applicable, add liquid to the material to allow it to enter a solution, then capture the liquid with spill absorbents[1].

  • Decontamination: Decontaminate the spill area twice[1].

  • Disposal: Dispose of the container and all contaminated materials as hazardous waste.

Disposal Plan:

  • All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous or special waste[1].

  • Follow all local, regional, national, and international regulations for hazardous waste disposal[1]. Do not empty into drains[1].

Experimental Protocols

The safety recommendations provided are based on toxicological assessments. Detailed experimental protocols for the toxicological studies cited in the safety data sheets (e.g., studies on rats and dogs) are not provided in the available documentation[1].

Safe Handling Workflow for this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Ripretinib_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal cluster_spill Spill Response A Review Safety Data Sheet (SDS) B Verify Engineering Controls (Fume Hood, LEV) A->B C Don Appropriate PPE (Gloves, Gown, Eye Protection) B->C D Handle this compound (Minimize Dust Generation) C->D E Decontaminate Work Area D->E S1 Spill Occurs D->S1 Potential Event F Doff PPE Correctly E->F G Dispose of Waste in Hazardous Waste Container F->G H Wash Hands Thoroughly G->H S2 Don Spill-Specific PPE S1->S2 S3 Contain & Clean Spill (Avoid Raising Dust) S2->S3 S4 Dispose of Spill Waste as Hazardous Material S3->S4 S4->E Decontaminate Area

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.